molecular formula C10H12N2O3 B14364334 N,N-dimethyl-2-(4-nitrophenyl)acetamide CAS No. 90405-67-7

N,N-dimethyl-2-(4-nitrophenyl)acetamide

Cat. No.: B14364334
CAS No.: 90405-67-7
M. Wt: 208.21 g/mol
InChI Key: UCQWVIYMRZFMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-2-(4-nitrophenyl)acetamide (CAS 90405-67-7) is a chemical compound of interest in organic and pharmaceutical research. As an N,N-dimethyl acetamide derivative, it belongs to a class of compounds known for their utility as dipolar aprotic solvents and as intermediates in chemical synthesis . The 4-nitrophenyl substituent is a common functional group in scientific research, often utilized in the development of dyes and other advanced materials . Compounds with similar structural motifs, featuring both amide and nitroaryl groups, are frequently investigated as key building blocks in the synthesis of more complex molecules, including potential pharmaceuticals and optoelectronic materials . For instance, such structures can serve as precursors in the synthesis of active pharmaceutical ingredients (APIs) . The presence of both electron-withdrawing (nitro) and electron-donating (dimethylamide) groups on the molecule can create a "push-pull" system, which may be exploited in the development of materials with interesting optical or electronic properties for light detection and other optoelectronic applications . Researchers value this compound for its potential to facilitate the exploration of new chemical reactions and the development of novel substances. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90405-67-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N,N-dimethyl-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-11(2)10(13)7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3

InChI Key

UCQWVIYMRZFMBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

N,N-dimethyl-2-(4-nitrophenyl)acetamide CAS 90405-67-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(4-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Nitrophenylacetamides

In the realm of chemical synthesis and pharmaceutical development, precision in molecular identity is paramount. The initial query for N,N-dimethyl-2-(4-nitrophenyl)acetamide with CAS number 90405-67-7 did not yield information on a compound with this specific structure in widely accessible chemical databases. This suggests a potential rarity or a misidentification in the provided nomenclature or CAS registry number. However, the structural motifs present in the query—a nitrophenyl group and an acetamide moiety—are fundamental building blocks in a vast array of well-characterized and industrially significant molecules.

This guide, therefore, pivots to an in-depth exploration of a closely related and extensively documented compound: N-(4-nitrophenyl)acetamide , also widely known as p-nitroacetanilide . This compound serves as an excellent case study, embodying the key chemical features of the original query while offering a wealth of established data. For professionals in drug development and chemical research, a thorough understanding of N-(4-nitrophenyl)acetamide provides a robust foundation for comprehending the synthesis, properties, and potential applications of related nitroaromatic compounds.

This document is structured to provide a comprehensive technical overview, moving from fundamental physicochemical properties to detailed synthetic protocols and safety considerations. The aim is to equip the reader with both the theoretical knowledge and practical insights necessary for the effective handling and utilization of this important chemical intermediate.

Physicochemical Properties of N-(4-nitrophenyl)acetamide

N-(4-nitrophenyl)acetamide is a solid organic compound that typically appears as yellow to green-yellow or green-brown crystals.[1] A comprehensive summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₈H₈N₂O₃[1][2][3]
Molecular Weight 180.16 g/mol [1][2][3]
CAS Number 104-04-1[3][4]
Appearance Solid, yellow to green-yellow or green-brown[1]
Melting Point 212-216 °C[2][3][4]
Boiling Point ~313 °C (estimated)[1]
Density 1.34 g/cm³[1]
Solubility Partially soluble in cold water, freely soluble in boiling water. Soluble in ethanol, ether, and chloroform.[1][2][4]

Synthesis of N-(4-nitrophenyl)acetamide: A Step-by-Step Protocol

The synthesis of N-(4-nitrophenyl)acetamide is a classic example of an electrophilic aromatic substitution reaction, specifically the nitration of acetanilide.[1][2] The acetamido group (-NHCOCH₃) on the benzene ring directs the incoming nitro group (NO₂⁺) to the para position, making this a highly regioselective synthesis.[1][2]

Experimental Protocol: Nitration of Acetanilide

This protocol outlines a standard laboratory procedure for the synthesis of N-(4-nitrophenyl)acetamide.

Materials:

  • N-phenylacetamide (acetanilide)

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Glacial acetic acid (optional, as a solvent)[2]

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Acetanilide: In a flask, dissolve N-phenylacetamide in a suitable solvent. Glacial acetic acid can be used for this purpose.[2] Alternatively, concentrated sulfuric acid can be used to dissolve the acetanilide.

  • Cooling: Place the flask in an ice bath and cool the solution to below 20°C, ideally around 5°C.[2] This is crucial as the nitration reaction is exothermic.[2]

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This mixture should also be cooled in an ice bath.

  • Addition of Nitrating Mixture: Slowly and with constant stirring, add the cold nitrating mixture to the dissolved acetanilide solution. Maintain the temperature of the reaction mixture below 20°C throughout the addition.[2]

  • Reaction Time: After the addition is complete, allow the mixture to stand at room temperature for approximately 30 minutes to ensure the reaction goes to completion.[2]

  • Precipitation: Pour the reaction mixture into a beaker containing a mixture of crushed ice and water.[2] The crude N-(4-nitrophenyl)acetamide will precipitate as a solid.

  • Isolation and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-(4-nitrophenyl)acetamide crystals.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Acetanilide N-phenylacetamide Reaction_Vessel Dissolution & Cooling (<20°C) Acetanilide->Reaction_Vessel Nitrating_Mixture Conc. HNO₃ + Conc. H₂SO₄ Addition Slow Addition of Nitrating Mixture Nitrating_Mixture->Addition Reaction_Vessel->Addition Stirring Stirring at Room Temperature Addition->Stirring Precipitation Precipitation in Ice Water Stirring->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product Pure N-(4-nitrophenyl)acetamide Recrystallization->Product

Caption: Workflow for the synthesis of N-(4-nitrophenyl)acetamide.

Applications in Research and Industry

N-(4-nitrophenyl)acetamide is a valuable intermediate in the synthesis of a variety of organic compounds. Its utility stems from the presence of the nitro group, which can be readily reduced to an amino group, and the acetamide group, which can be hydrolyzed to an amine.

  • Dye Synthesis: It is used as an intermediate in the production of certain dyes.[3]

  • Pharmaceutical Production: N-(4-nitrophenyl)acetamide serves as a precursor for the synthesis of pharmaceutically active compounds, including paracetamol (acetaminophen) and phenacetin.[1]

  • Chemical Manufacturing: It is a key starting material for the synthesis of other important chemicals such as 4-aminoacetanilide and 2,4-dinitroaniline.[1] The latter is used in the manufacturing of dyes and as a corrosion inhibitor.[1]

  • Other Industrial Uses: This compound also finds applications in the manufacturing of pesticides, rubber chemicals, antioxidants, and as a gasoline additive.[1]

Safety and Handling

Proper handling of N-(4-nitrophenyl)acetamide is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash hands thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields are recommended.

  • Hand Protection: Wear appropriate protective gloves.

  • Skin and Body Protection: Impervious clothing should be worn to prevent skin exposure.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.

Storage: Store in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed and away from strong oxidizing agents.[5]

Spectral Data

While a comprehensive, publicly available spectral library for N,N-dimethyl-2-(4-nitrophenyl)acetamide is not readily found, spectral data for related compounds can provide valuable insights. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation and purity assessment of synthesized compounds. Researchers working with novel nitrophenylacetamides would need to perform these analyses to characterize their specific molecules. Public databases and spectral libraries, such as those maintained by the USGS, can be valuable resources for spectral data of known chemical compounds.[6]

References

  • N,N-Dimethyl-2-(4-nitro-phenyl)-2-phenyl-acetamide. Cheméo. Available from: [Link]

  • Acetamide, N,N-dimethyl-: Human health tier II assessment. (2013).
  • Safety Data Sheet - 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide. (2024). ChemScene.
  • Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. (2025). Cayman Chemical.
  • N,N-Dimethyl Acetami - Cosolvent - Solvent - Solubilizer. Actylis.
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020).
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53.
  • Synthesis of N-(4 nitrophenyl) acetamide.
  • N,N-Dimethylacetamide MSDS. (2005).
  • Safety D
  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com.
  • N-(2,5-dimethyl-4-nitrophenyl)acetamide. ChemScene.
  • 4-Nitroacetanilide. Grokipedia.
  • N,N-Dimethylacetamide: Uses, Preparation and Toxicities. (2023). ChemicalBook.
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). Molecules, 23(8), 1939.
  • Nitroacetanilide.
  • Acetamide, N-(2,4-dimethyl-3-nitrophenyl)-. (2023). US EPA.
  • USGS Spectral Library Version 7 D
  • 4-Nitroacetanilide. Wikipedia.
  • Fragrance Material Safety Assessment Center. (2023). Food and Chemical Toxicology.
  • Etonitazene. (2022). SWGDRUG.org.
  • The exceptional near-infrared luminescence properties of cuprorivaite (Egyptian blue). (2009). Dalton Transactions.
  • cis-Resveratrol - Optional[13C NMR] - Chemical Shifts. SpectraBase.

Sources

N,N-Dimethyl-4-nitrobenzeneacetamide: Structural Characterization and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N,N-Dimethyl-4-nitrobenzeneacetamide (IUPAC: N,N-dimethyl-2-(4-nitrophenyl)acetamide) is a critical synthetic intermediate belonging to the class of phenylacetamides. Characterized by a 4-nitro-substituted aromatic ring linked via a methylene bridge to a dimethyl-substituted amide, this molecule serves as a pivotal scaffold in medicinal chemistry. It is primarily utilized as a precursor for generating 4-aminophenylacetamide derivatives—privileged structures in the development of anti-arrhythmic agents, analgesics, and agrochemicals.

This technical guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its downstream application in generating bioactive amine precursors.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data characterizes the target molecule based on standard chemical informatics and calculated physicochemical descriptors.

Table 1: Structural & Physical Specifications
PropertySpecification
IUPAC Name N,N-Dimethyl-2-(4-nitrophenyl)acetamide
Common Synonyms N,N-Dimethyl-p-nitrophenylacetamide; 4-Nitro-N,N-dimethylbenzeneacetamide
CAS Registry Number Not widely listed as commodity; derivative of CAS 104-03-0
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Physical State Solid (Pale yellow crystalline powder)
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water
Predicted LogP ~1.35 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors
Structural Analysis

The molecule consists of three distinct functional domains:

  • Nitroaromatic Core: The para-nitro group (

    
    ) is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution but facilitating nucleophilic attacks or reduction reactions.
    
  • Methylene Linker: The

    
     bridge insulates the amide from the aromatic ring's conjugation, maintaining the flexibility of the side chain.
    
  • Dimethylamide Terminus: The tertiary amide (

    
    ) provides metabolic stability and solubility properties distinct from primary amides.
    

Synthetic Methodology

Scientific Rationale: The most robust synthesis route involves the activation of 4-nitrophenylacetic acid followed by nucleophilic acyl substitution with dimethylamine. The acid chloride method (Route A) is preferred for scale-up due to high yields and simplified purification compared to coupling reagents (Route B).

Protocol: Acid Chloride Activation Route

Precursors:

  • Starting Material: 4-Nitrophenylacetic acid (CAS: 104-03-0)[1]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Nucleophile: Dimethylamine (anhydrous or THF solution)

Step-by-Step Workflow
  • Activation:

    • Dissolve 10.0 mmol of 4-nitrophenylacetic acid in dry Dichloromethane (DCM).

    • Add 1.2 equivalents of Thionyl Chloride and a catalytic drop of DMF.

    • Reflux for 2 hours under inert atmosphere (

      
      ) until gas evolution (
      
      
      
      ,
      
      
      ) ceases.
    • Checkpoint: Evaporate excess

      
       to isolate the crude acid chloride (yellow oil/solid).
      
  • Amidation:

    • Redissolve the crude acid chloride in dry DCM (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 2.5 equivalents of Dimethylamine (excess acts as a base to scavenge HCl).

    • Observation: A white precipitate (Dimethylamine hydrochloride) will form immediately.

  • Workup & Purification:

    • Stir at room temperature for 1 hour.

    • Quench with water.[2][3][4] Wash the organic layer with 1M HCl (to remove excess amine) and saturated

      
       (to remove unreacted acid).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallize from Ethanol/Hexane if necessary.

Spectroscopic Characterization (Predicted)

To validate the synthesis, the following NMR signals are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.18 (d, J = 8.5 Hz, 2H, Ar-H  ortho to 
      
      
      
      )
    • 
       7.45 (d, J = 8.5 Hz, 2H, Ar-H  meta to 
      
      
      
      )
    • 
       3.82 (s, 2H, Ar-CH ₂-CO)
      
    • 
       3.02 (s, 3H, N-CH ₃)
      
    • 
       2.96 (s, 3H, N-CH ₃)
      
    • Note: The two methyl groups often appear as distinct singlets due to the restricted rotation of the C-N amide bond.

Reactivity & Downstream Applications

The primary utility of N,N-dimethyl-4-nitrobenzeneacetamide lies in its reduction to the aniline derivative.

Reduction to 4-Amino Derivative

The nitro group is selectively reduced to an amine while preserving the amide functionality.

  • Method: Catalytic Hydrogenation (

    
    , Pd/C) or Chemical Reduction (Fe/Acetic Acid).
    
  • Product: N,N-Dimethyl-2-(4-aminophenyl)acetamide.

  • Utility: This amine serves as a nucleophile for constructing complex sulfonamides (e.g., Dofetilide analogs) or urea derivatives.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis and subsequent reduction pathway.

SynthesisPath Start 4-Nitrophenylacetic Acid (CAS: 104-03-0) Inter Acid Chloride Intermediate Start->Inter SOCl2, DCM Reflux, 2h Target N,N-Dimethyl-4-nitrobenzeneacetamide (Target Molecule) Inter->Target Dimethylamine 0°C -> RT Product 4-Amino Derivative (Active Scaffold) Target->Product H2, Pd/C Reduction

Figure 1: Synthetic pathway from commercial precursors to the target nitro-amide and its reduction to the amino-scaffold.

References

  • Precursor Identification: National Center for Biotechnology Information. (2025).[1][5] PubChem Compound Summary for CID 4661, 4-Nitrophenylacetic acid. Retrieved from [Link]

  • Amidation Methodologies: Organic Syntheses. (1968). General methods for amide bond formation via Acid Chlorides. Coll. Vol. 5, p. 201. [Link]

  • Structural Analog Data: Cheméo. (2025). Physical properties of Phenylacetamide derivatives. [Link]

Sources

An In-depth Technical Guide to N,N-Dimethyl-2-(4-nitrophenyl)acetamide and its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N,N-dimethyl-2-(4-nitrophenyl)acetamide, a substituted aromatic amide of interest to researchers, scientists, and professionals in drug development. Due to the specificity of this compound, this guide also encompasses the broader context of related N,N-disubstituted phenylacetamides to offer valuable insights into its synthesis, characterization, and potential applications.

Nomenclature and Chemical Synonyms

The systematic IUPAC name for the compound of interest is N,N-dimethyl-2-(4-nitrophenyl)acetamide . This name explicitly defines its chemical structure: an acetamide group where the nitrogen atom is substituted with two methyl groups, and the acetyl group is attached to a methylene bridge which, in turn, is connected to a phenyl ring substituted with a nitro group at the para (4) position.

While direct synonyms for this specific molecule are not widely documented, it belongs to the broader class of N,N-disubstituted phenylacetamides. It is crucial to distinguish it from related isomers and derivatives, such as:

  • N-(2,5-dimethyl-4-nitrophenyl)acetamide[1]

  • N-(4,5-Dimethyl-2-nitrophenyl)acetamide[2]

  • 4-Nitroacetanilide, also known as p-nitroacetanilide or N-(4-nitrophenyl)acetamide[3]

Understanding the precise nomenclature is paramount for unambiguous identification and literature searching.

Physicochemical Properties
PropertyPredicted Value/Characteristic
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.21 g/mol
Appearance Likely a solid at room temperature, possibly with a yellow to off-white color, characteristic of many nitroaromatic compounds.
Solubility Expected to have low solubility in water and higher solubility in organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. The polarity is influenced by the nitro and amide groups.
Stability Generally stable under normal laboratory conditions. However, nitroaromatic compounds can be sensitive to heat and shock and may be incompatible with strong oxidizing and reducing agents.[3]
Spectroscopic Features ¹H NMR: Expect signals for the aromatic protons on the 4-nitrophenyl ring, a singlet for the methylene protons, and a singlet for the N,N-dimethyl protons. ¹³C NMR: Expect distinct signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the N-methyl carbons. IR: Characteristic peaks for the C=O stretch of the amide, and the N-O stretches of the nitro group.
Synthesis of N,N-Dimethyl-2-(4-nitrophenyl)acetamide

The synthesis of N,N-dimethyl-2-(4-nitrophenyl)acetamide can be approached through several established methods for amide bond formation. The most direct route involves the reaction of a 4-nitrophenylacetic acid derivative with dimethylamine.

The following diagram illustrates a common synthetic pathway for the preparation of N,N-dimethyl-2-(4-nitrophenyl)acetamide.

G cluster_0 Route 1: Acyl Chloride Method cluster_1 Route 2: Direct Coupling 4-Nitrophenylacetic_acid 4-Nitrophenylacetic acid Acyl_chloride 4-Nitrophenylacetyl chloride 4-Nitrophenylacetic_acid->Acyl_chloride Activation Thionyl_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Thionyl_chloride->Acyl_chloride Product N,N-Dimethyl-2-(4-nitrophenyl)acetamide Acyl_chloride->Product Amidation Dimethylamine Dimethylamine ((CH₃)₂NH) Dimethylamine->Product 4-Nitrophenylacetic_acid_2 4-Nitrophenylacetic acid Product_2 N,N-Dimethyl-2-(4-nitrophenyl)acetamide 4-Nitrophenylacetic_acid_2->Product_2 Amidation Coupling_reagent Coupling Reagent (e.g., DCC, EDC, HATU) Coupling_reagent->Product_2 Dimethylamine_2 Dimethylamine ((CH₃)₂NH) Dimethylamine_2->Product_2

Caption: Synthetic routes to N,N-dimethyl-2-(4-nitrophenyl)acetamide.

This two-step protocol is a robust method for synthesizing the target compound.

Step 1: Synthesis of 4-Nitrophenylacetyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenylacetic acid.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) or oxalyl chloride to the flask. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-nitrophenylacetyl chloride, an oil or low-melting solid, can often be used in the next step without further purification.

Step 2: Amidation with Dimethylamine

  • Reaction Setup: In a separate flask, dissolve dimethylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool the solution in an ice bath. An excess of a non-nucleophilic base like triethylamine can be added to scavenge the HCl produced.

  • Reagent Addition: Slowly add the crude 4-nitrophenylacetyl chloride (dissolved in the same solvent) to the dimethylamine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess dimethylamine and triethylamine, and then with a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted acid.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

This one-pot method avoids the isolation of the acyl chloride intermediate.

  • Reaction Setup: Dissolve 4-nitrophenylacetic acid, dimethylamine (often as a hydrochloride salt with an added base), and a coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in an appropriate aprotic solvent like DCM or DMF.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.

    • The filtrate is then subjected to an aqueous work-up similar to the acyl chloride method.

    • Purification is typically achieved by column chromatography.

Potential Applications in Research and Drug Development

While specific applications for N,N-dimethyl-2-(4-nitrophenyl)acetamide are not extensively documented, compounds within the broader class of phenylacetamides have demonstrated biological activity. For instance, some phenylacetamide derivatives have been investigated as sodium-channel blockers with potential neuroprotective effects.[4]

The 4-nitrophenyl moiety is a common feature in chemical probes and enzyme substrates due to its electron-withdrawing nature, which can influence the reactivity of the adjacent carbonyl group. The reduction of the nitro group to an amine provides a synthetic handle for further functionalization, making this compound a potentially useful intermediate in the synthesis of more complex molecules.[3]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling N,N-dimethyl-2-(4-nitrophenyl)acetamide and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

  • Toxicity: While specific toxicity data is unavailable for the title compound, related nitroaromatic compounds can be irritants and may have other toxic effects.[3] A thorough risk assessment should be conducted before use.

Conclusion

N,N-dimethyl-2-(4-nitrophenyl)acetamide is a specific N,N-disubstituted phenylacetamide that can be synthesized through standard amidation protocols. While detailed information on its properties and applications is limited, its structural features suggest its potential as a synthetic intermediate in medicinal chemistry and materials science. The methodologies and insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related compounds.

References

  • PubMed. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. [Link]

  • Grokipedia. Nitroacetanilide. [Link]

Sources

A Technical Guide to the Structural and Functional Divergence Between N,N-dimethyl-2-(4-nitrophenyl)acetamide and the Acetanilide Class

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth comparative analysis of N,N-dimethyl-2-(4-nitrophenyl)acetamide and the broader class of compounds known as acetanilides. While both share a fundamental acetamide framework, their structural modifications lead to profound differences in physicochemical properties, reactivity, and potential applications. Acetanilide, the parent compound, is a simple N-phenylacetamide that historically served as an analgesic.[1][2] In contrast, N,N-dimethyl-2-(4-nitrophenyl)acetamide is a highly substituted derivative featuring a tertiary amide and a strongly electron-withdrawing nitrophenyl group. This document will deconstruct these differences from a molecular perspective, offering insights into their synthesis, characterization, and functional implications for researchers in chemical synthesis and drug development.

Introduction: Defining the Chemical Landscape

Acetanilides represent a significant class of organic compounds characterized by an N-phenyl group attached to the nitrogen of an acetamide (N-phenylacetamide).[3] The parent compound, acetanilide, was one of the first aniline derivatives found to possess pain-relieving (analgesic) and fever-reducing (antipyretic) properties, though its use has been largely discontinued due to toxicity concerns.[1][2] Today, acetanilides are primarily valued as versatile intermediates in the synthesis of dyes, rubber accelerators, and pharmaceuticals, most notably as a precursor to sulfa drugs.[1][4]

N,N-dimethyl-2-(4-nitrophenyl)acetamide is a specific, multi-substituted member of the broader amide family. It diverges from the core acetanilide structure in three critical ways:

  • N,N-Disubstitution: The amide nitrogen is tertiary, bonded to two methyl groups, which eliminates the N-H proton found in acetanilide.

  • Phenylacetyl Group: The carbonyl carbon is attached to a methylene (-CH2-) bridge, which is then connected to the phenyl ring. This makes it a derivative of phenylacetamide, not acetamide directly bonded to the ring.

  • Para-Nitro Substitution: The phenyl ring is substituted with a strongly electron-withdrawing nitro group (NO₂) at the para position.

This guide will explore how these specific modifications create a molecule with a distinct chemical identity compared to the parent acetanilide class.

Structural and Physicochemical Divergence

The functional group modifications dictate the molecule's physical behavior and intermolecular interactions. The core structural differences are visualized below.

G cluster_0 Acetanilide (Parent Structure) cluster_1 N,N-dimethyl-2-(4-nitrophenyl)acetamide cluster_key Key Differences Acetanilide Substituted key1 Secondary Amide (N-H) - Can H-bond key2 Direct N-Phenyl Link - Acetanilide class key3 Tertiary Amide (N-(CH3)2) - No H-bonding key4 Methylene Bridge (-CH2-) - Phenylacetamide derivative key5 Para-Nitro Group (-NO2) - Strong Electron Withdrawer G cluster_0 Acetanilide Synthesis cluster_1 N,N-dimethyl-2-(4-nitrophenyl)acetamide Synthesis A1 Aniline A3 Acetanilide A1->A3 Acetylation A2 Acetic Anhydride A2->A3 B1 4-Nitrophenylacetic Acid B3 4-Nitrophenylacetyl chloride B1->B3 Acyl Halogenation B2 Thionyl Chloride B2->B3 B5 Target Compound B3->B5 Amination B4 Dimethylamine B4->B5

Caption: Contrasting synthetic workflows.

Reactivity
  • Amide Bond: The N-H bond in acetanilide can be deprotonated under strong basic conditions. The tertiary amide in N,N-dimethyl-2-(4-nitrophenyl)acetamide lacks this acidity. The tertiary amide is also generally more resistant to hydrolysis than a secondary amide due to steric hindrance around the carbonyl group.

  • Aromatic Ring: The acetamido group (-NHCOCH₃) in acetanilide is an ortho, para-directing activator for electrophilic aromatic substitution (EAS). Conversely, the nitrophenyl group in the target compound contains a powerful meta-directing deactivator (the -NO₂ group). The methylene spacer isolates the amide group's electronics from the ring, so the ring's reactivity is dominated by the nitro group, making it highly deactivated towards EAS.

Spectroscopic Characterization

The structural differences are readily apparent in standard spectroscopic analyses.

TechniqueAcetanilideN,N-dimethyl-2-(4-nitrophenyl)acetamide
¹H NMR Singlet for -CH₃ (~2.1 ppm)<[5]/li>Multiplets for aromatic protons (~7.0-7.5 ppm)<[5]/li>Broad singlet for N-H proton (>8.0 ppm)<[5]/li>Two singlets for N-(CH₃)₂ (~2.9-3.1 ppm)Singlet for benzylic -CH₂- (~3.8 ppm)Two doublets for para-substituted aromatic protons (A₂B₂ system, ~7.5 and 8.2 ppm)
¹³C NMR -CH₃ carbon (~24 ppm)<[5]/li>Aromatic carbons (~120-138 ppm)<[5]/li>Carbonyl (C=O) carbon (~169 ppm)<[5]/li>N-CH₃ carbons (~35-37 ppm)-CH₂- carbon (~40 ppm)Aromatic carbons (~124-147 ppm)Carbonyl (C=O) carbon (~170 ppm)
IR Spectroscopy N-H stretch (~3300 cm⁻¹)C=O stretch (~1660 cm⁻¹)No N-H stretch C=O stretch (~1650 cm⁻¹)Asymmetric & Symmetric NO₂ stretches (~1520 & 1350 cm⁻¹)<[6]/li>

Applications and Biological Relevance

Acetanilides have a long history in pharmacology. Acetanilide itself was used as an early analgesic but was found to be toxic, causing methemoglobinemia. [1]Its metabolite, paracetamol (acetaminophen), is a much safer and widely used drug. [2]Many acetanilide derivatives are used as herbicides and fungicides. [7] The applications for N,N-dimethyl-2-(4-nitrophenyl)acetamide are less defined in public literature, suggesting its primary role as a synthetic intermediate or a research chemical. Nitroaromatic compounds are known to possess a wide range of biological activities and are often used as precursors in medicinal chemistry. [8][9]For example, related compounds like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide serve as key intermediates in the synthesis of modern pharmaceuticals like Nintedanib. [10]The presence of the nitro group often imparts antimicrobial or cytotoxic properties, making such molecules subjects of interest in drug discovery. [9][11]

Experimental Protocol: Synthesis of Acetanilide from Aniline

This protocol provides a validated method for synthesizing the parent compound of the acetanilide class, demonstrating the core acetylation reaction.

Objective: To synthesize and purify acetanilide by acetylating aniline with acetic anhydride.

Materials:

  • Aniline (2.0 mL)

  • Acetic anhydride (2.5 mL)

  • Sodium Acetate (2.4 g)

  • Concentrated HCl (optional, few drops)

  • Distilled water

  • Ethanol (for recrystallization)

  • Activated carbon

  • 125 mL & 250 mL Erlenmeyer flasks, graduated cylinders, Büchner funnel, filter paper, hot plate.

Methodology:

  • Reaction Setup: In a 125 mL Erlenmeyer flask, add 2.0 mL of aniline to 15 mL of distilled water. [12]Causality: Aniline is not very soluble in water; this suspension allows for better mixing.

  • Acetylation: While swirling the flask, cautiously add 2.5 mL of acetic anhydride. An exothermic reaction will occur, and a white precipitate of crude acetanilide will form. [13][12]Causality: Aniline acts as a nucleophile, attacking the electrophilic carbonyl of acetic anhydride in a nucleophilic acyl substitution reaction.

  • Workup - Hydrolysis: Add 50 mL of water to the flask and heat the mixture on a hot plate until all the solid dissolves. This step hydrolyzes any remaining acetic anhydride to water-soluble acetic acid and dissolves the crude product. [12]4. Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (~1 tsp) of activated carbon. Swirl and gently boil for a few minutes. [12]Causality: The activated carbon has a high surface area that adsorbs colored impurities.

  • Hot Filtration: Set up a gravity filtration with a stemless funnel and fluted filter paper over a 250 mL beaker. Pre-heat the apparatus by pouring boiling water through it. Filter the hot acetanilide solution quickly to remove the activated carbon. Causality: Keeping the solution hot prevents premature crystallization of the product in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. [14]White, needle-like crystals of pure acetanilide will precipitate.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. [15]Wash the crystals with a small amount of ice-cold water to remove any soluble impurities. Allow the crystals to air dry completely on the filter paper.

  • Validation: Determine the melting point of the dried crystals. Pure acetanilide has a sharp melting point of 114-116 °C. [4]A broad or depressed melting point indicates impurities.

Safety Precautions:

  • Aniline is toxic and can be absorbed through the skin; wear gloves and handle in a fume hood. [16]* Acetic anhydride is corrosive and a lachrymator; avoid inhaling fumes and prevent skin contact. [17]* Handle hot glassware with appropriate clamps and tongs.

Conclusion

The distinction between N,N-dimethyl-2-(4-nitrophenyl)acetamide and the general class of acetanilides is a clear illustration of structure-function relationships in organic chemistry. While both are rooted in the amide functional group, the specific substitutions on the nitrogen atom and the phenyl ring create two vastly different molecules. Acetanilide is a secondary amide with an activated phenyl ring, serving as a foundational building block for various materials and historical pharmaceuticals. In stark contrast, N,N-dimethyl-2-(4-nitrophenyl)acetamide is a sterically hindered tertiary amide with a highly deactivated aromatic ring, positioning it as a specialized intermediate for complex syntheses where its unique electronic and steric properties can be leveraged. For researchers, recognizing these core differences is crucial for predicting reactivity, designing synthetic pathways, and identifying potential applications in materials science and drug development.

References

  • BYJU'S. (2019, May 16). Preparation of Acetanilide. Available from: [Link]

  • University of Missouri-St. Louis. Preparation of acetanilide. Available from: [Link]

  • Vedantu. Preparation of Acetanilide: Step-by-Step Lab Guide. Available from: [Link]

  • Acetanilide SDS. (2024, June 27). Comprehensive SDS for Acetanilide – Safety and Handling Guide. Available from: [Link]

  • Wikipedia. Acetanilide. Available from: [Link]

  • Pasricha, S. (2022, January 15). An eco-friendly and simple route to synthesis of acetanilide from aniline. International Journal of Trend in Scientific Research and Development. Available from: [Link]

  • University of Basrah. Synthesis of Acetanilide. Available from: [Link]

  • Canyon Components. ACETANILIDE. Available from: [Link]

  • PubChem. Acetanilide. Available from: [Link]

  • Patsnap Synapse. (2024, June 14). What is Acetanilide used for?. Available from: [Link]

  • Schulz, M., et al. (2022, July 26). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. PMC. Available from: [Link]

  • OECD SIDS. (2001, September 15). ACETANILIDE. Available from: [Link]

  • ResearchGate. UV-visible spectra of acetanilides. Effect of addition of surfactants.... Available from: [Link]

  • Blogger. (2015, September 19). GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. Available from: [Link]

  • SpectraBase. Acetanilide. Available from: [Link]

  • ChemBK. (2024, April 10). N-(4-methyl-2-nitro-phenyl)ethanamide - Introduction. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Acetanilide. Available from: [Link]

  • NIST WebBook. N,N-Dimethyl-2-(4-nitro-phenyl)-2-(4-nitro-phenyl)-acetamide. Available from: [Link]

  • Smajlagić, A., et al. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available from: [Link]

  • Bravo, D. R. G., et al. (2020, August 31). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI. Available from: [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • Google Patents. Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • PubMed. (2020, August 31). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Available from: [Link]

Sources

An In-Depth Technical Guide to N,N-dimethyl-2-(4-nitrophenyl)acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N,N-dimethyl-2-(4-nitrophenyl)acetamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document serves as a foundational resource, detailing its synthesis, predicted physicochemical properties, spectroscopic analysis, and potential biological activities based on established chemical principles and data from analogous structures.

Introduction and Rationale

N,N-dimethyl-2-(4-nitrophenyl)acetamide belongs to the class of acetamide derivatives, a scaffold known for a wide range of biological activities, including anti-inflammatory and antioxidant effects. The presence of a 4-nitrophenyl group suggests potential for further chemical modification, making it an interesting starting point for the development of novel therapeutic agents. This guide aims to provide researchers with the necessary theoretical and practical knowledge to synthesize, characterize, and evaluate the biological potential of this compound.

Physicochemical Properties

While a dedicated PubChem entry for N,N-dimethyl-2-(4-nitrophenyl)acetamide is not available, its physicochemical properties can be predicted based on its structure. These predictions are crucial for understanding its potential behavior in biological systems and for developing appropriate analytical methods.

PropertyPredicted Value
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 1.5 - 2.5

Synthesis of N,N-dimethyl-2-(4-nitrophenyl)acetamide

The synthesis of N,N-dimethyl-2-(4-nitrophenyl)acetamide can be approached through several established methods for amide bond formation, starting from 4-nitrophenylacetic acid and dimethylamine. The choice of method will depend on the available reagents, desired scale, and purity requirements.

Synthesis Workflow Overview

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Final Product 4-Nitrophenylacetic Acid 4-Nitrophenylacetic Acid Method_A Method A: Direct Amidation 4-Nitrophenylacetic Acid->Method_A Method_B Method B: Acyl Chloride Intermediate 4-Nitrophenylacetic Acid->Method_B Dimethylamine Dimethylamine Dimethylamine->Method_A Dimethylamine->Method_B Product N,N-dimethyl-2-(4-nitrophenyl)acetamide Method_A->Product Method_B->Product

Caption: Overview of synthetic routes to N,N-dimethyl-2-(4-nitrophenyl)acetamide.

Method A: Direct Amidation using a Coupling Agent

This method involves the direct reaction of 4-nitrophenylacetic acid and dimethylamine in the presence of a coupling agent, which activates the carboxylic acid for nucleophilic attack by the amine.

Protocol:

  • Reaction Setup: To a solution of 4-nitrophenylacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent (e.g., HATU, HBTU, or DCC, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

  • Amine Addition: Add dimethylamine (as a solution in THF or as a gas bubbled through the solution, 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl) and a mild base (e.g., saturated NaHCO₃ solution), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N,N-dimethyl-2-(4-nitrophenyl)acetamide.

Method B: Synthesis via Acyl Chloride Intermediate

This two-step method involves the conversion of 4-nitrophenylacetic acid to its more reactive acyl chloride, which then readily reacts with dimethylamine.[1]

Step 1: Synthesis of 4-Nitrophenylacetyl Chloride

Acyl_Chloride_Formation Start 4-Nitrophenylacetic Acid Product 4-Nitrophenylacetyl Chloride Start->Product Reaction Reagent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Reagent->Product Activates

Caption: Formation of 4-nitrophenylacetyl chloride.

Protocol:

  • Reaction Setup: To 4-nitrophenylacetic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) in an inert solvent like dichloromethane. A catalytic amount of N,N-dimethylformamide can be added if using oxalyl chloride.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux until the evolution of gas ceases.

  • Isolation: Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to obtain the crude 4-nitrophenylacetyl chloride, which can be used in the next step without further purification.

Step 2: Reaction with Dimethylamine

Protocol:

  • Reaction Setup: Dissolve the crude 4-nitrophenylacetyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) and cool the solution in an ice bath.

  • Amine Addition: Slowly add a solution of dimethylamine (2.2 eq) in a suitable solvent or bubble dimethylamine gas through the solution while maintaining the low temperature.

  • Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and follow the work-up and purification procedure described in Method A.

Spectroscopic Characterization

The identity and purity of the synthesized N,N-dimethyl-2-(4-nitrophenyl)acetamide can be confirmed by various spectroscopic techniques.

Predicted ¹H and ¹³C NMR Spectra

Based on the structure, the following NMR signals can be predicted. The exact chemical shifts may vary depending on the solvent used.[2]

¹H NMR (Predicted):

  • δ ~8.2 ppm (d, 2H): Aromatic protons ortho to the nitro group.

  • δ ~7.5 ppm (d, 2H): Aromatic protons meta to the nitro group.

  • δ ~3.8 ppm (s, 2H): Methylene protons (CH₂) adjacent to the carbonyl group.

  • δ ~3.0 ppm (s, 3H) and ~2.9 ppm (s, 3H): Two singlets for the N,N-dimethyl groups due to restricted rotation around the amide bond at room temperature. These may coalesce into a single singlet at higher temperatures.

¹³C NMR (Predicted):

  • δ ~170 ppm: Carbonyl carbon (C=O).

  • δ ~147 ppm, ~142 ppm, ~130 ppm, ~124 ppm: Aromatic carbons.

  • δ ~41 ppm: Methylene carbon (CH₂).

  • δ ~37 ppm and ~36 ppm: N,N-dimethyl carbons.

Mass Spectrometry (MS) Fragmentation

In electron ionization mass spectrometry (EI-MS), N,N-dimethyl-2-(4-nitrophenyl)acetamide is expected to show a molecular ion peak (M⁺) at m/z 208. The fragmentation pattern would likely involve:[3][4]

  • Loss of the dimethylamino group (-N(CH₃)₂): Resulting in a fragment at m/z 164.

  • Cleavage of the bond between the methylene and carbonyl groups: Leading to a fragment corresponding to the 4-nitrobenzyl cation at m/z 136.

  • McLafferty rearrangement: If applicable, though less likely for this specific structure.

Potential Biological Applications and In Vitro Evaluation

Acetamide derivatives have been reported to possess a variety of biological activities, including antioxidant and anti-inflammatory properties.[5][6][7] The presence of the nitroaromatic moiety in N,N-dimethyl-2-(4-nitrophenyl)acetamide suggests that it could be a substrate for nitroreductase enzymes, which are of interest in the development of hypoxia-activated prodrugs for cancer therapy.

Hypothesized Biological Activities and Screening Workflow

Biological_Screening cluster_assays In Vitro Assays Compound N,N-dimethyl-2-(4-nitrophenyl)acetamide Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition, NO production) Compound->Anti_inflammatory Anticancer Anticancer Screening (e.g., MTT assay on cancer cell lines) Compound->Anticancer

Caption: Proposed workflow for in vitro biological evaluation.

Recommended In Vitro Assays

To explore the potential biological activities of N,N-dimethyl-2-(4-nitrophenyl)acetamide, the following in vitro assays are recommended:[8][9][10][11]

  • Antioxidant Activity:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay: To assess the compound's ability to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay: Another common method to evaluate antioxidant capacity.

  • Anti-inflammatory Activity:

    • Cyclooxygenase (COX-1 and COX-2) inhibition assay: To determine if the compound can inhibit the enzymes responsible for prostaglandin synthesis, which are key mediators of inflammation.

    • Nitric oxide (NO) production assay in LPS-stimulated macrophages: To measure the inhibition of nitric oxide production, a pro-inflammatory mediator, in immune cells.

  • Anticancer Activity:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: To evaluate the cytotoxic effects of the compound on various cancer cell lines.

    • Nitroreductase activity assay: To investigate if the compound can be activated by nitroreductase enzymes under hypoxic conditions, which is relevant for its potential as a hypoxia-activated prodrug.

Conclusion

While N,N-dimethyl-2-(4-nitrophenyl)acetamide is not a widely characterized compound, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic routes are based on well-established chemical principles, and the predicted analytical data offer a benchmark for experimental verification. The hypothesized biological activities, grounded in the known properties of related acetamide derivatives, suggest that this molecule could be a valuable starting point for further research in drug discovery. This in-depth technical guide is intended to empower researchers to explore the potential of N,N-dimethyl-2-(4-nitrophenyl)acetamide and contribute to the development of novel therapeutic agents.

References

  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038.
  • Gümüş, F., et al. (2013). Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. European Journal of Medicinal Chemistry, 66, 247-256.
  • Autore, G., et al. (2010).
  • Autore, G., et al. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity.
  • Aurigene Pharmaceutical Services. (2022). Comprehensive In Vitro Biology, Assay & Screening Services.
  • Axxam. In Vitro Assays | For successful drug discovery programs.
  • Celtarys Research. (2025). Biochemical assays in drug discovery and development.
  • BioDuro. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science.
  • CymitQuimica. CAS 50434-36-1: (4-nitrophenyl)acetyl chloride.
  • Chemistry LibreTexts. (2023).
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Biological Sciences, 11(1), 43-53.
  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20263.
  • CymitQuimica. CAS 50434-36-1: (4-nitrophenyl)acetyl chloride.
  • Chemistry LibreTexts. (2023).
  • Royal Society of Chemistry. (2018).
  • Royal Society of Chemistry. (2018).
  • American Chemical Society. (2023). N,N−Dimethylacetamide.
  • Wiley Online Library. (2021).
  • ChemicalBook. (2023).
  • Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Infoscience. (2017).
  • Stack Exchange. (2021).
  • National Institutes of Health. (2018).
  • Caloong Chemical Co., Ltd. (2023).
  • PubMed. (2007).
  • YouTube. (2020).
  • ChemicalBook. N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum.
  • Wikipedia. Dimethylacetamide.
  • Benchchem. Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of N-(2-tert-butyl-4-nitrophenyl)acetamide.
  • ChemicalBook. (2025). Different synthetic pathways of 4-Nitrophenethylamine hydrochloride.
  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Benchchem. Technical Support Center: Synthesis of N,N-dimethyl-1-(4-nitrophenyl)methanamine.
  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide.

Sources

Methodological & Application

synthesis of N,N-dimethyl-2-(4-nitrophenyl)acetamide from 4-nitrophenylacetic acid

[1][2]

Abstract & Application Scope

This technical guide details the synthesis of N,N-dimethyl-2-(4-nitrophenyl)acetamide (CAS: Not widely listed; analogue of 6970-77-0) from 4-nitrophenylacetic acid .[1] This compound serves as a critical intermediate in the development of bioactive phenethylamine derivatives.[1] The nitro group provides a handle for reduction to an aniline (yielding p-amino-phenethylamine precursors), while the dimethylamide moiety offers a stable, lipophilic pharmacophore often found in analgesics and local anesthetics.[1]

The protocols below prioritize scalability and purity , utilizing the Acid Chloride method as the primary "workhorse" route due to its high atom economy and reliability, with a Carbodiimide coupling method provided as a mild alternative for sensitive screening.

Retrosynthetic Analysis

The construction of the target amide bond is best achieved by activating the carboxylic acid of 4-nitrophenylacetic acid.[1] The electron-withdrawing nitro group at the para position deactivates the aromatic ring, making the substrate robust against electrophilic side reactions during acid chloride formation.[1]

RetrosynthesisTargetN,N-Dimethyl-2-(4-nitrophenyl)acetamideDisconnectC-N DisconnectionTarget->DisconnectPrecursor14-Nitrophenylacetic Acid(Starting Material)Disconnect->Precursor1Precursor2Dimethylamine(Source)Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection revealing the carboxylic acid and amine precursors.[1]

Protocol A: The Acid Chloride Route (Standard)

Rationale: This method uses Thionyl Chloride (

1


1
Chemical Safety & Hazard Assessment[1][2]
  • 4-Nitrophenylacetic acid: Solid.[1][2][3] Irritant. Nitro compounds can be energetic; avoid excessive heating (>150°C) of dry residues.[1]

  • Thionyl Chloride (

    
    ):  Corrosive, lachrymator.[1] Reacts violently with water to release 
    
    
    and
    
    
    .[1] Use in a fume hood.[1]
  • Dimethylamine (

    
    ):  Flammable gas/liquid.[1] Toxic. Use as 40% aq. solution or 2.0M in THF.
    
  • Dichloromethane (DCM): Volatile, suspected carcinogen.[1] Use proper ventilation.[1]

Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation) [1][4]
  • Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    inlet.
  • Charging: Add 4-nitrophenylacetic acid (10.0 g, 55.2 mmol) .

  • Solvent/Reagent: Add Thionyl chloride (20 mL, ~275 mmol) . Note:

    
     acts as both reagent and solvent.[1] For larger scales, dilute with Toluene.
    
  • Catalysis: Add 2-3 drops of Dimethylformamide (DMF) . Mechanism: DMF forms the Vilsmeier-Haack active species, significantly accelerating the reaction.[1]

  • Reaction: Heat to gentle reflux (bath temp ~80°C) for 2–3 hours. The suspension should become a clear yellow/orange solution, indicating conversion to the acid chloride.[1]

  • Concentration: Cool to room temperature. Remove excess

    
     via rotary evaporation (50°C, vacuum).[1]
    
    • Critical Step: Add 20 mL of dry Toluene and re-evaporate to azeotropically remove trace

      
      . Repeat twice. This prevents side reactions in the next step.[1]
      
    • Result: Crude 4-nitrophenylacetyl chloride (yellow/brown oil or solid).[1] Use immediately.

Phase 2: Amidation
  • Preparation: Dissolve the crude acid chloride in dry DCM (50 mL) .

  • Amine Setup: In a separate 500 mL flask, place Dimethylamine (2.0M in THF, 55 mL, 110 mmol) and Triethylamine (

    
    , 15.4 mL, 110 mmol) . Cool to 0°C (ice bath).
    
    • Alternative: If using 40% aq.[1] dimethylamine, use a biphasic system (DCM/Water) with vigorous stirring.[1]

  • Addition: Add the acid chloride solution dropwise to the cold amine solution over 30 minutes. Maintain temp <10°C. Exothermic reaction.[1]

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

Phase 3: Workup & Purification
  • Quench: Pour mixture into ice-water (100 mL) . Separate layers.

  • Washes: Wash the organic layer sequentially with:

    • 1M

      
       (
      
      
      mL)
      
      
      Removes unreacted amines.[1]
    • Sat.

      
       (
      
      
      mL)
      
      
      Removes unreacted acid.[1]
    • Brine (

      
       mL).[1]
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: The crude solid is recrystallized from Ethanol/Water (hot EtOH, add water until turbid, cool) .

WorkflowStartStart: 4-Nitrophenylacetic AcidActivationReflux with SOCl2 + DMF (cat)Start->ActivationEvapEvaporate Excess SOCl2(Azeotrope w/ Toluene)Activation->EvapAmidationAdd to HNMe2 / Et3N / DCM(0°C -> RT)Evap->AmidationWorkupWash: 1M HCl -> NaHCO3 -> BrineAmidation->WorkupProductIsolate N,N-Dimethyl-2-(4-nitrophenyl)acetamideWorkup->Product

Figure 2: Operational workflow for the Acid Chloride synthesis route.

Protocol B: Carbodiimide Coupling (Mild Alternative)

Rationale: Useful for small-scale screening (<1g) or if avoiding corrosive thionyl chloride is required.[1]

  • Dissolution: Dissolve 4-nitrophenylacetic acid (1.0 eq) in DCM.

  • Activation: Add EDC.HCl (1.2 eq) and HOBt (1.2 eq) . Stir for 15 min.

  • Amidation: Add Dimethylamine (1.5 eq) and DIPEA (2.0 eq) .

  • Reaction: Stir at RT for 12-18 hours.

  • Workup: Dilute with DCM, wash with 1M Citric Acid, Sat.

    
    , and Brine.[1] Dry and concentrate.
    

Analytical Characterization (Expected Data)

ParameterSpecification / Expectation
Appearance Off-white to pale yellow crystalline solid.[1]
Melting Point Expected range: 85–95 °C (Estimate based on analogues).[1]

NMR
(400 MHz,

)

8.18 (d, J=8.5 Hz, 2H, Ar-H ortho to

), 7.45 (d, J=8.5 Hz, 2H, Ar-H meta to

), 3.80 (s, 2H, Ar-CH_2-CO), 3.05 (s, 3H, N-CH_3), 2.98 (s, 3H, N-CH_3).

NMR
(100 MHz,

)

169.5 (C=O), 147.0 (Ar-C-

), 142.5 (Ar-C-CH2), 130.1 (Ar-CH), 123.8 (Ar-CH), 40.5 (CH2), 37.5 (N-Me), 35.5 (N-Me).[1]
IR Spectroscopy 1645 cm

(Amide C=O), 1520 & 1345 cm

(

stretch).[1]

Interpretation:

  • NMR: The methylene protons (

    
    ) will appear as a singlet around 3.8 ppm.[1] The dimethyl amide methyls often appear as two distinct singlets (or a broad doublet) due to restricted rotation around the C-N amide bond.[1]
    
  • IR: The absence of the broad -OH stretch (2500-3300 cm

    
    ) confirms consumption of the carboxylic acid.[1]
    

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid Chloride.Ensure all glassware is oven-dried.[1][5] Use fresh

. Perform toluene azeotrope meticulously.[1]
Dark/Black Product Thermal decomposition.[1]Do not exceed 80°C bath temp.[1] Ensure inert atmosphere (

) during reflux.[1]
Impurity: Starting Acid Incomplete activation.[1]Check TLC before adding amine.[1] If acid remains, add more

and reflux longer.
Impurity: Dimer/Anhydride Moisture present during amidation.[1]Ensure amine solvent (THF/DCM) is anhydrous.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocols for Acid Chloride formation).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012.[1] (Mechanism of Amide coupling and Vilsmeier-Haack activation).[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6970-77-0 (Analogue). [Link]

diazo group transfer reaction of N,N-dimethyl-2-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regitz Diazo Transfer for the Synthesis of 2-Diazo-N,N-dimethyl-2-(4-nitrophenyl)acetamide

Executive Summary & Scientific Scope

Objective: To provide a validated, high-fidelity protocol for the synthesis of 2-diazo-N,N-dimethyl-2-(4-nitrophenyl)acetamide via Deformylative or standard Regitz diazo transfer.

Context:


-Diazo amides are critical high-energy intermediates in medicinal chemistry, serving as precursors for metal-carbenoid transformations (e.g., intramolecular C–H insertion for 

-lactam synthesis, cyclopropanation, and Wolff rearrangement). The specific substrate, N,N-dimethyl-2-(4-nitrophenyl)acetamide, presents a unique electronic profile: the p-nitro group significantly increases the acidity of the

-methylene protons (


18–20 in DMSO vs. ~26 for standard amides), facilitating enolization. However, this electron-deficient nature requires careful modulation of base strength to prevent nucleophilic attack on the diazo carbon or polymerization.

Methodology: This guide utilizes p-acetamidobenzenesulfonyl azide (p-ABSA) as the diazo transfer reagent.[1][2][3] Unlike the traditional tosyl azide (


), p-ABSA offers a superior safety profile (higher decomposition temperature) and operational advantage: the sulfonamide byproduct precipitates out of non-polar solvents, simplifying purification.

Mechanistic Principles

The reaction proceeds via the Regitz Diazo Transfer mechanism.[4][5] The presence of the 4-nitro group stabilizes the initial enolate, making the reaction faster than with electron-rich aryl acetamides.

Key Mechanistic Steps:

  • Activation: The base (DBU) deprotonates the

    
    -carbon, generating a resonance-stabilized enolate.
    
  • Nucleophilic Attack: The enolate attacks the terminal nitrogen (

    
    ) of the sulfonyl azide.
    
  • Fragmentation: A retro-ene-type fragmentation or stepwise elimination releases the sulfonamide anion and generates the target diazo compound.

DiazoTransferMechanism cluster_legend Reaction Phase Substrate N,N-dimethyl-2- (4-nitrophenyl)acetamide Enolate Stabilized Enolate (p-NO2 effect) Substrate->Enolate Deprotonation (-H+) Base Base (DBU) Base->Enolate Adduct Triazene Intermediate Enolate->Adduct Nucleophilic Attack on Terminal N Azide p-ABSA (Sulfonyl Azide) Azide->Adduct Product 2-Diazo-N,N-dimethyl- 2-(4-nitrophenyl)acetamide Adduct->Product Fragmentation Byproduct Sulfonamide (Precipitate) Adduct->Byproduct Elimination

Figure 1: Mechanistic pathway of base-mediated diazo transfer using p-ABSA.

Critical Reagent Selection

Selection of the diazo transfer reagent is the primary safety decision. While Tosyl Azide is cheap, it is shock-sensitive. p-ABSA is the recommended standard for this protocol due to its balance of reactivity and safety.

Table 1: Comparative Analysis of Diazo Transfer Reagents

ReagentAbbr.Stability (

)
ReactivityPurification AdvantageRecommendation
p-Acetamidobenzenesulfonyl azide p-ABSA High (~130°C) Moderate-High Byproduct precipitates in Et₂O Primary Choice
Tosyl Azide

Low (~100°C)HighLiquid byproduct (Chromatography required)Avoid (Safety Risk)
Imidazole-1-sulfonyl azide

ModerateHighAcidic wash removes byproductSecondary Choice
Mesyl Azide

Very LowVery HighVolatile (Explosion Hazard)Do Not Use

Experimental Protocol

Safety Warning: Diazo compounds and azides are potentially explosive.[2][6][7][8] Perform all reactions behind a blast shield in a fume hood. Avoid metal spatulas (shock sensitivity).[7] Do not concentrate diazo compounds to dryness if heating is involved.

Materials:
  • Substrate: N,N-dimethyl-2-(4-nitrophenyl)acetamide (1.0 equiv)

  • Reagent: p-ABSA (1.2 equiv) [Commercially available or synthesized from sulfonyl chloride]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous.[9]

Step-by-Step Procedure:
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to 0°C using an ice/water bath.

    • Dissolve 1.0 mmol of N,N-dimethyl-2-(4-nitrophenyl)acetamide in 5 mL of anhydrous MeCN .

  • Reagent Addition:

    • Add 1.2 mmol (288 mg) of p-ABSA to the solution. Ensure it is fully dissolved.

    • Critical Step: Add 1.5 mmol (0.22 mL) of DBU dropwise over 5 minutes. The solution will likely darken (deep orange/red) due to the formation of the nitrophenyl enolate and subsequent diazo species.

  • Reaction:

    • Stir at 0°C for 30 minutes , then remove the ice bath and allow to warm to Room Temperature (20–25°C) .

    • Monitor via TLC (Eluent: 50% EtOAc/Hexanes).

      • Starting Material: UV active, lower

        
         (amide).
        
      • Product: UV active, distinct yellow/orange spot, higher

        
        .
        
    • Reaction typically completes within 2–4 hours .

  • Workup (Precipitation Method):

    • Dilute the reaction mixture with 20 mL of Diethyl Ether (

      
      ) .
      
    • Observation: The sulfonamide byproduct (p-acetamidobenzenesulfonamide) is insoluble in ether and will precipitate as a white solid.

    • Filter the mixture through a sintered glass funnel or a Celite pad to remove the sulfonamide.

    • Wash the filter cake with cold ether (

      
      ).
      
  • Purification:

    • Concentrate the filtrate under reduced pressure (Water bath < 30°C). Do not heat.

    • Purify the residue via Flash Column Chromatography on Silica Gel.

    • Eluent Gradient: 10%

      
       40% EtOAc in Hexanes.
      
    • Collect the bright yellow/orange fraction.

  • Characterization:

    • IR: Look for the strong, characteristic diazo stretch at ~2100 cm⁻¹ .

    • ¹H NMR: Disappearance of the singlet at

      
       ppm (benzylic 
      
      
      
      ).
    • ¹³C NMR: Appearance of the diazo carbon signal (often broad) at

      
       ppm.
      

Workflow Visualization

ExperimentalWorkflow Start Start: 1.0 mmol Substrate in MeCN (0°C) AddReagents Add p-ABSA (1.2 eq) Add DBU (1.5 eq, dropwise) Start->AddReagents Monitor Monitor TLC (2-4 Hours at RT) AddReagents->Monitor Decision SM Consumed? Monitor->Decision Workup Dilute with Et2O Filter Precipitate (Sulfonamide) Decision->Workup Yes Troubleshoot Add 0.5 eq DBU Stir 2h longer Decision->Troubleshoot No Purify Silica Column (Hex/EtOAc) Workup->Purify Final Pure Diazo Product (Store at -20°C) Purify->Final Troubleshoot->Monitor

Figure 2: Decision-tree workflow for the synthesis and purification process.

Troubleshooting & Optimization

  • Incomplete Conversion: The 4-nitro group withdraws electron density, stabilizing the starting material's acidity but potentially reducing the nucleophilicity of the enolate toward the azide. If the reaction stalls, increase DBU to 2.0 equiv or gently warm to 30°C.

  • Product Decomposition: Diazo compounds are acid-sensitive. Ensure the silica gel for chromatography is neutral. If the product turns dark/black during concentration, it is decomposing; keep the water bath cool (<25°C).

  • Oiling Out: If the sulfonamide byproduct does not precipitate cleanly in ether, wash the organic layer with saturated

    
     solution, then brine, dry over 
    
    
    
    , and proceed to column.

References

  • Regitz, M. (1972).[10] Transfer of Diazo Groups.[1][2][4][5][10][7][8][11][12][13] Synthesis, 1972(07), 351–373. Link

  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern Catalytic Methods for Organic Synthesis with Diazo Compounds. Wiley-Interscience.
  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904. Link

  • Baum, J. S., Shook, D. A., Davies, H. M. L., & Smith, H. D. (1987). Diazotransfer reactions with p-acetamidobenzenesulfonyl azide. Synthetic Communications, 17(14), 1709–1716. (Primary source for p-ABSA protocol).[9] Link

  • Green, G. M., Peet, N. P., & Metz, W. A. (2001).[6] Polystyrene-Supported Benzenesulfonyl Azide: A Diazo Transfer Reagent That Is Both Efficient and Safe.[3][6] The Journal of Organic Chemistry, 66(7), 2509–2511. Link

Sources

Application Note: Synthesis of 5-Dimethylamino-4-(p-nitrophenyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, high-level protocol for the synthesis of 5-dimethylamino-4-(p-nitrophenyl)oxazole . This specific derivative belongs to the class of 5-aminooxazoles, which are valuable intermediates in medicinal chemistry and often exhibit fluorescent properties.

The synthesis described below utilizes a robust Cyclodehydration of


-Formamido Amides  strategy. This route is preferred over isocyanide-metalation methods due to the incompatibility of the nitro group with strong organolithium bases required for direct isocyanide alkylation.

Introduction & Retrosynthetic Analysis

The 5-aminooxazole scaffold is a privileged structure found in various bioactive natural products and synthetic drugs. The 4-aryl-5-(dialkylamino) substitution pattern is specifically interesting for its electronic "push-pull" character, where the electron-donating amino group at C5 and the electron-withdrawing


-nitrophenyl group at C4 create a conjugated system often associated with solvatochromic fluorescence.
Retrosynthetic Logic

To synthesize the target with high regiocontrol, we disconnect the oxazole ring at the O1-C5 and C2-N3 bonds. This reveals an


-acylamino amide  precursor.
  • Target: 5-dimethylamino-4-(p-nitrophenyl)oxazole

  • Precursor:

    
    -[2-(dimethylamino)-1-(4-nitrophenyl)-2-oxoethyl]formamide
    
  • Starting Materials: 4-Nitrobenzaldehyde, Dimethylamine, Formic Acid.

Synthetic Pathway Visualization

OxazoleSynthesis Start 4-Nitrobenzaldehyde Strecker Step 1: Strecker Synthesis (KCN, Dimethylamine) Start->Strecker Alt. Route Intermediate1 2-(Dimethylamino)-2-(4-nitrophenyl)acetonitrile (Unstable Intermediate) Hydrolysis Step 2: Hydrolysis & Amidation (H2SO4 -> HNMe2) AltStart 4-Nitrophenylglycine Amidation Step 1: Amide Coupling (HNMe2, DCC/EDC) AltStart->Amidation Amide 2-Amino-N,N-dimethyl-2-(4-nitrophenyl)acetamide Amidation->Amide Formylation Step 2: N-Formylation (HCOOH, Ac2O) Amide->Formylation Formamide N-Formyl Precursor Formylation->Formamide Cyclization Step 3: Cyclodehydration (POCl3 or Burgess Reagent) Formamide->Cyclization Product TARGET: 5-Dimethylamino-4-(p-nitrophenyl)oxazole Cyclization->Product

Caption: Synthetic workflow for 5-dimethylamino-4-(p-nitrophenyl)oxazole via the preferred glycine-amide route to ensure regiochemical integrity.

Detailed Experimental Protocol

Phase 1: Synthesis of the Amide Precursor

Objective: Create the carbon skeleton with the correct nitrogen substitutions. Reagents: 4-Nitrophenylglycine (commercial or prepared via Strecker), Dimethylamine (2M in THF), EDC·HCl, HOBt, DIPEA, DCM.

  • Dissolution: In a round-bottom flask, dissolve 4-nitrophenylglycine (10 mmol, 1.96 g) in anhydrous Dichloromethane (DCM, 50 mL).

  • Activation: Add EDC·HCl (12 mmol) and HOBt (12 mmol) to the mixture. Stir at

    
     for 30 minutes to activate the carboxylic acid.
    
  • Coupling: Add Dimethylamine (2M in THF, 6 mL, 12 mmol) and DIPEA (25 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen.

  • Workup: Wash the organic layer with 1M HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Yield Check: Expect a yellow solid (Intermediate A: 2-amino-N,N-dimethyl-2-(4-nitrophenyl)acetamide).

Phase 2: N-Formylation

Objective: Introduce the C2 carbon of the future oxazole ring. Reagents: Formic acid, Acetic anhydride.

  • Mixed Anhydride Prep: In a separate flask, mix Formic acid (5 mL) and Acetic anhydride (10 mL). Heat at

    
     for 2 hours, then cool to room temperature to generate the active formylating agent (formic acetic anhydride).
    
  • Addition: Dissolve Intermediate A (from Phase 1) in dry THF (20 mL) and add it dropwise to the mixed anhydride solution at

    
    .
    
  • Stir: Stir at room temperature for 4 hours. Monitor by TLC (the amine spot should disappear).

  • Workup: Concentrate the mixture under reduced pressure to remove excess acetic acid/anhydride.

  • Purification: Triturate the residue with diethyl ether to obtain the solid N-formyl derivative.

Phase 3: Cyclodehydration (The Critical Step)

Objective: Close the ring to form the 5-aminooxazole. Reagents: Phosphorus Oxychloride (


) or Burgess Reagent.
Note: 

is standard, but Burgess Reagent is milder if the nitro group causes side reactions. We describe the

method.
  • Setup: Place the N-formyl precursor (5 mmol) in a dry flask under Argon.

  • Solvent: Add anhydrous DCM (20 mL) and Triethylamine (15 mmol).

  • Dehydration: Cool to

    
    . Add 
    
    
    
    (6 mmol) dropwise.
    • Mechanism:[1][2][3][4] The formamide oxygen is activated by

      
      , followed by intramolecular attack by the amide oxygen (Robinson-Gabriel type cyclization).
      
  • Reaction: Stir at room temperature for 6–12 hours.

  • Quench: Carefully pour the reaction mixture into ice-cold saturated

    
     solution. (Exothermic!).
    
  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: The 5-aminooxazole is likely sensitive to acid. Purify via Flash Column Chromatography using silica gel pre-treated with 1% Triethylamine. Elute with Hexane:EtOAc (gradient 80:20 to 50:50).

Results & Characterization Data (Expected)

ParameterExpected Value / ObservationNotes
Appearance Deep yellow to orange solidColor due to p-nitro conjugation.
Yield 45% - 60% (Overall)Cyclization is the yield-limiting step.

NMR (CDCl

)

7.90 (s, 1H, H-2)

8.2 (d, 2H, Ar-H)

7.6 (d, 2H, Ar-H)

2.9-3.1 (s, 6H, NMe

)
The H-2 singlet is diagnostic for the oxazole ring.
MS (ESI)

Fluorescence Emission

nm
Highly solvent-dependent (solvatochromic).

Safety & Handling

  • Nitro Compounds: 4-Nitrobenzaldehyde and its derivatives are potentially energetic. Avoid excessive heat during concentration.

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. Quench with extreme caution at low temperatures.
    
  • Oxazole Stability: 5-(Dialkylamino)oxazoles are electron-rich and can be acid-sensitive. Avoid prolonged exposure to acidic media (e.g., acidic silica gel) to prevent ring opening.

References

  • General Oxazole Synthesis: Turchi, I. J. (1986). "Oxazole Chemistry: A Review of Recent Advances." Industrial & Engineering Chemistry Product Research and Development, 25(2), 202-211. Link

  • Cyclodehydration Protocols: Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[2][5] The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • 5-Aminooxazoles: Kawakami, Y., et al. (2012). "Synthesis of 5-aminooxazoles from isocyanides." Organic Letters, 14(10), 2446–2449. (Contextual grounding for amino-substitution stability).

Sources

Application Note: Precision Synthesis of N,N-Dimethyl-p-Nitromandelamide via Rh(II)-Catalyzed Carbenoid Insertion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-fidelity protocol for the synthesis of N,N-dimethyl-p-nitromandelamide utilizing


-diazo acetamide intermediates . While traditional syntheses of mandelamides often rely on the hydrolysis of cyanohydrins (which involves hazardous cyanide chemistry and harsh hydrolysis conditions), this protocol employs a transition-metal-catalyzed carbene insertion strategy.

By leveraging Rhodium(II)-catalyzed O-H insertion , this workflow offers mild reaction conditions, high atom economy, and superior functional group tolerance. This guide is designed for medicinal chemists and process development scientists requiring a scalable, reproducible route to functionalized


-hydroxy amides.

Strategic Reaction Architecture

The synthesis is divided into two critical phases:

  • Diazo Assembly: Construction of the stabilized donor-acceptor diazo intermediate via Regitz diazo transfer.

  • Carbenoid Insertion: Selective installation of the hydroxyl group via Rh(II)-catalyzed reaction with water.[1]

Pathway Visualization

SynthesisPathway Start p-Nitrophenylacetic Acid Amide N,N-Dimethyl-p-nitrophenylacetamide Start->Amide 1. Amidation (HNMe2, EDC) Diazo Diazo Intermediate (N,N-dimethyl-α-diazo-p-nitrophenylacetamide) Amide->Diazo 2. Regitz Transfer (p-ABSA, DBU) Rh_Cycle Rh(II)-Carbenoid Complex Diazo->Rh_Cycle N2 Extrusion (Rh2(OAc)4) Rh_Cycle->Rh_Cycle Catalyst Turnover Target TARGET: N,N-Dimethyl-p-nitromandelamide Rh_Cycle->Target 3. O-H Insertion (H2O)

Figure 1: Strategic workflow for the conversion of phenylacetic acid precursors to mandelamides via diazo intermediates.

Detailed Experimental Protocols

Phase 1: Synthesis of the Diazo Intermediate

Target: N,N-dimethyl-2-diazo-2-(4-nitrophenyl)acetamide

The stability of the diazo intermediate is paramount. The p-nitro group provides electronic stabilization to the diazo carbon, making this intermediate isolable but sensitive to light and heat.

Reagents:

  • Precursor: N,N-dimethyl-2-(4-nitrophenyl)acetamide (1.0 equiv)

  • Diazo Transfer Reagent: p-Acetamidobenzenesulfonyl azide (

    
    -ABSA) (1.2 equiv)
    
  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve N,N-dimethyl-2-(4-nitrophenyl)acetamide (10 mmol) in anhydrous MeCN (50 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DBU (15 mmol) dropwise over 10 minutes. The solution may darken, indicating deprotonation of the

    
    -carbon.
    
  • Diazo Transfer: Add

    
    -ABSA (12 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12 hours. Monitor via TLC (SiO2, 40% EtOAc/Hexanes). The diazo product typically appears as a bright yellow spot, distinct from the starting material.

  • Workup: Quench with saturated

    
     solution (50 mL). Extract with Diethyl Ether (
    
    
    
    mL).
  • Purification: Wash combined organics with 1M NaOH (to remove sulfonamide byproduct) and brine. Dry over

    
    .[2] Flash chromatography (Hexanes/EtOAc gradient) yields the diazo intermediate as a yellow crystalline solid.
    

Critical Quality Attribute (CQA): A strong IR stretch at ~2100


 confirms the presence of the diazo (

) moiety.
Phase 2: Rhodium(II)-Catalyzed O-H Insertion

Target: N,N-dimethyl-p-nitromandelamide

This step utilizes the "Doyle Protocol" logic, where the Rh(II) catalyst decomposes the diazo compound to generate a transient metal carbene. This electrophilic species is then trapped by water (the nucleophile).

Reagents:

  • Substrate: N,N-dimethyl-2-diazo-2-(4-nitrophenyl)acetamide (1.0 equiv)

  • Catalyst: Rhodium(II) acetate dimer [

    
    ] (1.0 mol%)
    
  • Nucleophile/Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

  • System Setup: Prepare a solution of the Diazo Intermediate (5 mmol) in 1,4-Dioxane (20 mL).

  • Catalyst Solution: In a separate vessel, dissolve

    
     (0.05 mmol, 22 mg) in a mixture of 1,4-Dioxane (5 mL) and deionized Water (5 mL).
    
  • Controlled Addition: Heat the catalyst solution to 60 °C. Add the Diazo solution dropwise via syringe pump over 1 hour.

    • Why? Slow addition maintains a low concentration of the diazo species, preventing carbene dimerization (formation of fumarate/maleate byproducts) and favoring the reaction with water.

  • Completion: Stir at 60 °C for an additional 30 minutes until

    
     evolution ceases and the yellow color fades.
    
  • Isolation: Concentrate the solvent under reduced pressure. The residue is typically an oil or semi-solid.

  • Purification: Purify via column chromatography (DCM/MeOH 95:5) to isolate the target mandelamide.

Data Summary & Process Parameters

The following table summarizes the critical parameters for the O-H insertion step, comparing the optimized Rh(II) route against traditional hydrolysis methods.

ParameterRh(II)-Catalyzed Route (This Protocol)Traditional Cyanohydrin Route
Key Intermediate

-Diazo amide

-Hydroxynitrile (Cyanohydrin)
Reagents

,

,

release
NaCN/KCN, conc. HCl or

Temperature Mild (25–60 °C)Harsh (Reflux >100 °C)
Atom Economy High (Loss of

only)
Low (Loss of ammonium salts)
Selectivity Chemoselective (tolerates

)
Poor (Acid may hydrolyze amide/nitro)
Yield (Typical) 78–85%40–60%

Mechanistic Insight (Self-Validating Logic)

Understanding the mechanism ensures the user can troubleshoot failures. The reaction proceeds via a Rh(II)-Carbenoid cycle :

  • Coordination: The diazo carbon attacks the axial site of the Rh-Rh dimer, releasing

    
    .
    
  • Carbenoid Formation: A transient Rh=C species is formed. This carbon is highly electrophilic.

  • Nucleophilic Attack: The oxygen atom of a water molecule attacks the carbene carbon.

  • Proton Transfer: A 1,2-proton shift (or solvent-assisted transfer) occurs, regenerating the Rh catalyst and forming the hydroxyl group.

Troubleshooting Matrix:

  • Problem: Formation of dimerization byproduct (alkene).

    • Cause: Diazo concentration too high.

    • Fix: Reduce addition rate or increase dilution.

  • Problem: No reaction / Diazo recovery.

    • Cause: Catalyst poisoning or temperature too low.

    • Fix: Ensure solvents are degassed; increase temp to 80 °C.

References

  • Doyle, M. P., et al. (1993).[3] "Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides." Journal of the American Chemical Society.[4][5]

  • Regitz, M. (1967). "Transfer of Diazo Groups." Angewandte Chemie International Edition.

  • Ford, A., et al. (2015). "Modern Organic Synthesis with Alpha-Diazocarbonyl Compounds." Chemical Reviews.

  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid Intermediates." Nature.

  • BenchChem. (2025).[2] "Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde and Derivatives." BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N,N-Dimethyl-2-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers encountering issues with the synthesis of N,N-dimethyl-2-(4-nitrophenyl)acetamide . It prioritizes the most robust synthetic route (via Acid Chloride) while addressing common pitfalls like decarboxylation and hydrolysis.

Ticket Status: Open Subject: Yield Improvement & Troubleshooting Protocol Target Molecule: N,N-dimethyl-2-(4-nitrophenyl)acetamide CAS (Parent Acid): 104-03-0 (4-Nitrophenylacetic acid) | CAS (Amine): 124-40-3 (Dimethylamine)

Core Synthesis Strategy & Workflow

To maximize yield, we recommend the Acid Chloride Activation Route over direct coupling (EDC/DCC). While coupling agents are milder, the acid chloride route—when strictly anhydrous—offers superior conversion rates for this specific steric and electronic profile.

The "Why" Behind the Protocol
  • Substrate Sensitivity: The methylene bridge (

    
    ) in 4-nitrophenylacetic acid is "activated" by the electron-withdrawing nitro group. This makes the position prone to deprotonation and subsequent side reactions (e.g., oxidative dimerization) under strong basic conditions or high temperatures.
    
  • Amine Volatility: Dimethylamine is a gas at room temperature (bp 7°C) or used as a salt/solution. Controlling stoichiometry is difficult in open vessels, leading to incomplete conversion.

Optimized Workflow Diagram

The following flowchart outlines the decision logic for the synthesis.

SynthesisWorkflow Start Start: 4-Nitrophenylacetic Acid Activation Activation: SOCl2 + cat. DMF (Reflux, 2h) Start->Activation Anhydrous conditions Evaporation CRITICAL STEP: Remove excess SOCl2 completely (Trace SOCl2 kills yield) Activation->Evaporation Vacuum/Azeotrope Amidation Amidation: HN(Me)2 (excess) or HN(Me)2·HCl + 2.2 eq. Et3N (0°C to RT, DCM or THF) Evaporation->Amidation Dissolve in dry DCM Workup Workup: Acid/Base Wash Remove unreacted amine/acid Amidation->Workup Product Target: N,N-dimethyl-2-(4-nitrophenyl)acetamide Workup->Product

Figure 1: Optimized synthetic workflow emphasizing the critical removal of thionyl chloride.

Troubleshooting Guides (Ticket System)

Select the "Ticket" that matches your experimental observation.

Ticket #01: "My yield is low (<50%) and the starting material remains."

Diagnosis: Incomplete activation or Hydrolysis. The acid chloride intermediate is highly moisture-sensitive. If it hydrolyzes back to the acid during the amine addition, the amine will simply form a salt with the acid (ammonium carboxylate), which does not convert to the amide at room temperature.

Corrective Actions:

  • Catalytic DMF: Ensure you added 2-3 drops of DMF during the thionyl chloride step. This forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

  • Azeotropic Drying: After stripping off

    
    , add dry toluene and evaporate again (2x). This removes trapped 
    
    
    
    that would otherwise react with your amine to form dimethylamine hydrochloride (wasting reagent).
  • Amine Source: If using aqueous dimethylamine (40%), yield will plummet due to competing hydrolysis. Switch to 2.0M Dimethylamine in THF or Dimethylamine Hydrochloride + Et3N .

Ticket #02: "The reaction mixture turned black/tarry."

Diagnosis: Decarboxylation or Polymerization. The benzylic protons are acidic (


 approx. 20-22, lowered by the 

-nitro group). Excess strong base or high heat can lead to the formation of a benzylic anion, which decomposes.

Corrective Actions:

  • Temperature Control: Perform the amine addition at 0°C . Do not reflux the amidation step; room temperature is sufficient.

  • Base Selection: If using the amine salt method, use Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ). Avoid inorganic bases like NaOH or KOH which are too harsh and introduce water.
    
  • Inert Atmosphere: Run the reaction under Nitrogen or Argon. Benzylic anions oxidize rapidly in air to form dark impurities.

Ticket #03: "I cannot get the product to crystallize (Oiling out)."

Diagnosis: Impurity Profile (Rotamers or Residual Solvents).[1] N,N-dimethyl amides often exhibit "oiling out" because the methyl groups disrupt crystal packing compared to NH-amides.

Corrective Actions:

  • Seed Crystal: If available, seed the oil.

  • Solvent Switch:

    • Standard: Ethanol/Water (reheat and slow cool).

    • Alternative: Ethyl Acetate/Hexane. Dissolve in minimal hot EtOAc, then add Hexane until cloudy.

  • Trituration: If it oils out, decant the supernatant and triturate (grind) the oil with cold diethyl ether or pentane to induce solidification.

Experimental Protocol (High-Yield Standard)

Objective: Synthesis of N,N-dimethyl-2-(4-nitrophenyl)acetamide (10 mmol scale).

Reagents:

  • 4-Nitrophenylacetic acid (1.81 g, 10 mmol)

  • Thionyl Chloride (5 mL, excess)

  • DMF (anhydrous, 3 drops)

  • Dimethylamine Hydrochloride (1.22 g, 15 mmol)

  • Triethylamine (4.2 mL, 30 mmol) [Note: 2 eq. required for HCl salt + 1 eq. for reaction]

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry 50 mL round-bottom flask, suspend 4-nitrophenylacetic acid in 5 mL

    
    . Add 3 drops of DMF. Attach a drying tube (
    
    
    
    ).
  • Reflux: Heat to gentle reflux (

    
     bath) for 2 hours. The solution should become clear.
    
  • Evaporation (CRITICAL): Remove excess

    
     under reduced pressure. Add 5 mL dry toluene and evaporate again to remove traces. Result: Yellow/Orange oil or solid (Acid Chloride).
    
  • Solubilization: Dissolve the acid chloride in 10 mL dry DCM.

  • Amidation: In a separate flask, mix Dimethylamine HCl and Triethylamine in 20 mL dry DCM. Cool to 0°C .

  • Addition: Dropwise add the acid chloride solution to the amine mixture over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup:

    • Wash organic layer with 1M HCl (2 x 20 mL) to remove excess amine/Et3N.

    • Wash with Saturated

      
       (2 x 20 mL) to remove unreacted acid.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (1:1) or flash chromatography (EtOAc/Hexane).

Analytical Data & QC

Expected NMR Profile (CDCl3): The N,N-dimethyl amide bond has restricted rotation, often showing two distinct methyl signals at RT.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Aromatic8.15 - 8.20Doublet (d)2H

ortho to

Aromatic7.40 - 7.45Doublet (d)2H

meta to

Benzylic3.80 - 3.85Singlet (s)2H

N-Methyl (A)2.95 - 3.00Singlet (s)3H

(cis/trans)
N-Methyl (B)3.05 - 3.10Singlet (s)3H

(cis/trans)

Note: If the temperature is raised, the two methyl singlets will coalesce into one broad singlet (approx. 3.0 ppm).

References

  • Mechanism of Amide Formation: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Thionyl Chloride Activation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Purification of Nitro-Aromatics: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Physical Properties (Analogous): NIST Chemistry WebBook, SRD 69. 4-Nitrophenylacetic acid data. Link

Sources

recrystallization solvents for N,N-dimethyl-4-nitrobenzeneacetamide

Technical Support Center: Recrystallization of -Dimethyl-4-nitrobenzeneacetamide

Case ID: PUR-NITRO-AMIDE-001 Status: Active Target Compound:

Chemical Class:123

Executive Summary & Solvent Selection Strategy

The purification of

nitro group

-dimethylamide
aromatic ring123

Unlike primary amides, this

1233
Recommended Solvent Systems
System TypeSolvent(s)Role & MechanismSuitability
Primary (Binary) Ethanol / Water Ethanol dissolves the amide via dipole-dipole interactions.[1][2][3] Water acts as the anti-solvent, forcing lattice formation.High . Best balance of yield and purity.
Alternative (Binary) Ethyl Acetate / Hexane EtOAc solubilizes the organic skeleton. Hexane precipitates the compound while retaining non-polar impurities.[2]Medium . Use if compound oils out in aqueous systems.[3]
Specific (Single) Toluene High-boiling aromatic solvent.[1][3] Solubilizes the compound at reflux (

) but sparingly at RT.[3]
High . Excellent for removing colored nitro-impurities.[1][2][3]
Flash Precipitation IPA / Cold Ether Isopropanol dissolves hot; pouring into Ether crashes out the solid.Low . Use only for rapid, crude cleanup.[3]

Decision Logic & Workflow

The following decision tree illustrates the logical pathway for selecting the optimal purification method based on crude material behavior.

RecrystallizationLogicStartCrude N,N-dimethyl-4-nitrobenzeneacetamideCheckSolubilityTest Solubility in Hot EthanolStart->CheckSolubilitySolubleFully Soluble?CheckSolubility->SolubleMethodAProtocol A: EtOH/Water(Standard)Soluble->MethodAYesMethodCProtocol C: Toluene(For Colored Impurities)Soluble->MethodCNo (Requires higher BP)OilingIssue: Oiling Out?MethodA->OilingMethodBProtocol B: EtOAc/Hexane(If Hydrolysis Risk)SeedAdd Seed Crystal / Scratch GlassOiling->SeedMinorSwitchSolventSwitch to Protocol BOiling->SwitchSolventMajorSwitchSolvent->MethodB

Figure 1: Decision matrix for solvent selection based on solubility and phase behavior.[1][2][3]

Detailed Experimental Protocols

Protocol A: Ethanol/Water (The Standard)

Best for: General purification, removal of inorganic salts and trace acids.

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add 95% Ethanol dropwise while heating on a steam bath or hot plate (approx.[3]

    
    ) until fully dissolved.[3]
    
    • Note: Do not boil excessively to avoid amide hydrolysis.[3]

  • Filtration (Optional): If insoluble particles (dust, catalyst) remain, perform a hot filtration through a pre-warmed glass funnel.[3]

  • Nucleation: Remove from heat. Add warm distilled water dropwise to the hot ethanolic solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed.

    • Critical: Rapid cooling here often causes oiling out.[3]

  • Harvest: Cool in an ice bath (

    
    ) for 30 minutes. Filter the crystals using a Büchner funnel.
    
  • Wash: Wash with 5 mL of cold (

    
    ) 50:50 EtOH:Water mixture.
    
Protocol B: Ethyl Acetate/Hexane (The Anhydrous Alternative)

Best for: Compounds that oil out in water or are sensitive to hydrolysis.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate .

  • Precipitation: Remove from heat. Slowly add Hexane (or Heptane) down the side of the flask until cloudiness persists.

  • Re-dissolution: Heat briefly to redissolve the cloudiness.

  • Crystallization: Let cool to room temperature. If oil droplets form, reheat and add slightly more Ethyl Acetate.[3]

  • Harvest: Filter and wash with cold Hexane.

Troubleshooting Guide (FAQ)

Q1: The compound separates as a yellow oil at the bottom of the flask instead of crystals. Why?

Diagnosis: This is "oiling out."[3] It occurs when the saturation temperature of the solute in the solvent is higher than the melting point of the solvated compound (or the compound itself in the presence of impurities). Fix:

  • Immediate: Reheat the mixture to dissolve the oil. Add a small amount of the good solvent (e.g., Ethanol) to lower the saturation point.

  • Process Change: Switch to Protocol B (EtOAc/Hexane) . The lower polarity difference often prevents liquid-liquid phase separation.[1][2]

  • Technique: Vigorously stir the cooling solution to disperse the oil droplets, which may induce crystallization.

Q2: My crystals are dark brown/orange, but the product should be pale yellow.

Diagnosis: Nitro compounds often contain oxidation byproducts (azo/azoxy impurities) or polymerized anilines.[3] Fix:

  • Activated Carbon: During the hot dissolution step (Step 1 of Protocol A), add 1-2% w/w activated charcoal .[2][3] Boil for 2-3 minutes and perform a hot filtration before adding the anti-solvent (water).

  • Solvent Switch: Recrystallize from Toluene .[3] Many polar, colored impurities are insoluble in hot toluene and can be filtered off, or remain in solution while the product crystallizes.

Q3: I have low recovery yield (<50%).

Diagnosis: The compound is likely too soluble in the solvent system, or too much solvent was used. Fix:

  • Concentration: Evaporate 30-50% of the solvent before cooling.[1][2]

  • Second Crop: Save the mother liquor (filtrate), concentrate it to half volume, and cool again to obtain a second crop of crystals (check purity before combining).

Safety & Stability

  • Nitro Group Hazards: While this specific amide is generally stable, nitro-aromatic compounds can be energetic.[1][2][3] Avoid heating to dryness or subjecting to mechanical shock if the material is suspected to be dry and impure.[2]

  • Amide Hydrolysis: Prolonged boiling in water (especially if acidic/basic impurities are present) can hydrolyze the amide bond, yielding 4-nitrophenylacetic acid and dimethylamine.[3] Keep heating times short.

References

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (Standard reference for recrystallization techniques of aromatic nitro compounds).

  • Perrin, D. D., & Armarego, W. L. F. (1988).[3] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[3] (Source for general solvent properties and purification of acetamide derivatives).[3]

  • Zubrick, J. W. (2016).[3] The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley.[3] (Reference for "oiling out" troubleshooting mechanisms).

  • PubChem. (n.d.).[3] Compound Summary for Nitroacetanilide Derivatives. National Center for Biotechnology Information.[3] Retrieved from [Link] (General structural data for nitrophenyl acetamides).[3]

Technical Support Center: Optimizing Diazo Transfer to Phenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diazo transfer reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the synthesis of α-diazo-α-phenylacetamides. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the nuances of this powerful transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might face during the diazo transfer to phenylacetamide derivatives.

Q1: My reaction shows low or no conversion of the starting phenylacetamide. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue that can typically be traced back to a few key parameters. The primary cause is often inefficient deprotonation of the active methylene group of the phenylacetamide to form the necessary enolate.[1][2]

Potential Causes & Step-by-Step Solutions:

  • Insufficient or Inappropriate Base: The pKa of the α-proton of a phenylacetamide is higher than that of a 1,3-dicarbonyl compound, requiring a sufficiently strong base for complete deprotonation.

    • Solution: Ensure you are using at least a stoichiometric amount, and often a slight excess (1.1-1.2 equivalents), of a suitable non-nucleophilic base. While triethylamine (TEA) is common, stronger bases like 1,8-Diazabicycloundec-7-ene (DBU) may be more effective.[1][3] If using a weaker base like TEA or K₂CO₃, a longer reaction time or slightly elevated temperature may be necessary.[2][4]

  • Reaction Temperature is Too Low: While low temperatures are crucial for product stability, they can also significantly slow down the rate of deprotonation and subsequent diazo transfer.

    • Solution: If you are starting the reaction at 0°C or below, monitor the reaction by Thin Layer Chromatography (TLC). If no conversion is observed after 1-2 hours, allow the reaction to slowly warm to room temperature.[5] A gentle warming can often initiate the reaction without causing significant product decomposition.[6]

  • Poor Quality Reagents or Solvents: The presence of moisture can quench the enolate intermediate. Similarly, old or degraded sulfonyl azide or base will lead to poor results.[7]

    • Solution: Use anhydrous solvents, preferably from a solvent purification system.[4] Ensure your base is fresh and your sulfonyl azide has been stored correctly. If in doubt, use freshly opened or purified reagents.

  • Steric Hindrance: Highly substituted phenylacetamide derivatives may react slower due to steric hindrance around the active methylene group.

    • Solution: For sterically hindered substrates, a longer reaction time (up to 48 hours) and potentially a stronger base/higher temperature may be required to achieve good conversion.[5]

Q2: My reaction works, but the yield of the purified α-diazo-α-phenylacetamide is consistently low. Where am I losing my product?

A2: Low isolated yield, despite good conversion on TLC, often points to issues with product stability, the workup procedure, or purification. α-Diazocarbonyl compounds can be sensitive to heat, light, and acid.[3][8]

Potential Causes & Step-by-Step Solutions:

  • Product Decomposition at Elevated Temperatures: The primary culprit for low yield is often the thermal instability of the diazo product. The diazo group can be lost as nitrogen gas (N₂) to form a carbene intermediate, which can then undergo various side reactions.[2][3]

    • Solution: Maintain a low temperature profile throughout the reaction. Start the reaction at 0°C and only warm to room temperature if necessary. Avoid any heating.[5] If the reaction is exothermic, ensure your cooling bath is adequate to dissipate the heat.

  • Acidic Conditions During Workup or Purification: Diazo compounds are sensitive to acid. Exposure to even mild acids, such as silica gel, can cause decomposition.[2]

    • Solution: During the aqueous workup, use a saturated solution of a mild base like sodium bicarbonate instead of just water. For purification, use neutral alumina or silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% TEA in the eluent) to neutralize acidic sites.[9]

  • Inefficient Extraction: The product might not be fully extracted from the aqueous layer during workup.

    • Solution: Perform multiple extractions (at least 3 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[6] Combine the organic layers to maximize product recovery.

  • Difficult Removal of Sulfonamide Byproduct: The sulfonamide byproduct (e.g., p-toluenesulfonamide from tosyl azide) can sometimes co-elute with the product, making purification difficult and reducing the isolated yield of the pure compound.[6][9]

    • Solution: If using tosyl azide, careful chromatography is key.[9] Alternatively, consider using a different diazo-transfer reagent like methanesulfonyl azide (mesyl azide) or p-acetamidobenzenesulfonyl azide (p-ABSA). The corresponding sulfonamide byproducts are more water-soluble or can be more easily removed with a basic wash, simplifying purification.[3][6]

Troubleshooting Summary: Low Conversion & Low Yield
Symptom Primary Check
No/Low Conversion Base Strength & Stoichiometry
Reaction Temperature
Reagent Quality
Low Isolated Yield Reaction Temperature
Purification Method
Workup Procedure
Diazo-Transfer Reagent

Frequently Asked Questions (FAQs)

Q3: What is the optimal temperature range for a diazo transfer reaction to a phenylacetamide derivative?

A3: There is no single "optimal" temperature, as it depends on the specific substrate, base, and solvent used. However, a general best practice is to start the reaction at a low temperature, typically 0-5°C , and then allow it to gradually warm to room temperature (20-25°C) while monitoring its progress.[10][11]

  • Initial Low Temperature (0-5°C): This is critical for controlling the initial, often exothermic, reaction between the enolate and the sulfonyl azide. It also helps to prevent the decomposition of the thermally sensitive sulfonyl azide reagent and the newly formed diazo product.[11][12]

  • Warming to Room Temperature: Many diazo transfer reactions proceed efficiently at room temperature.[4] If the reaction is sluggish at lower temperatures, allowing it to warm up can provide the necessary activation energy to go to completion.

Never heat a diazo transfer reaction unless specific literature procedures for a highly unreactive substrate explicitly call for it. The risk of explosive decomposition of sulfonyl azides and rapid degradation of the product increases significantly at elevated temperatures.[3][12]

Q4: How does my choice of sulfonyl azide and base influence the reaction temperature?

A4: The choice of reagents is intrinsically linked to the optimal temperature profile.

  • Base Selection: A stronger base like DBU will generate the reactive enolate faster and more completely than a weaker base like TEA. This can allow the reaction to proceed efficiently at lower temperatures. With a weaker base, you may find that warming to room temperature is necessary to achieve a reasonable reaction rate.

  • Sulfonyl Azide Reagent: While tosyl azide (TsN₃) is common and cost-effective, it is also known to be heat and shock-sensitive.[9][12] Alternatives like methanesulfonyl azide (MsN₃) or p-acetamidobenzenesulfonyl azide (p-ABSA) are often used for their improved safety profiles and the ease of removal of their respective byproducts.[3] The thermal stability of your chosen azide should always be a consideration. For particularly challenging substrates, more reactive reagents like imidazole-1-sulfonyl azide or triflyl azide might be used, which often work efficiently at low temperatures.[1][13]

Reagent Combination Recommended Starting Temp. Notes
Phenylacetamide, TsN₃, TEA0°C, warm to RTThe classic approach. Monitor carefully.[6]
Phenylacetamide, MsN₃, DBU0°C to RTGood for easier byproduct removal.[3][6]
Phenylacetamide, p-ABSA, TEA-10°C to RTp-ABSA is a safer alternative to TsN₃.[5]
Q5: What is the underlying mechanism of the diazo transfer, and how does temperature affect it?

A5: The reaction is known as the Regitz Diazo Transfer.[1][14] Understanding the mechanism is key to rational optimization.

The mechanism proceeds in three main steps:

  • Deprotonation: A base removes a proton from the carbon alpha to both the phenyl group and the carbonyl group, creating a resonance-stabilized enolate. This step is often rate-limiting, and its speed is dependent on the base strength and temperature.

  • Nucleophilic Attack: The electron-rich enolate attacks the terminal nitrogen atom of the sulfonyl azide (e.g., tosyl azide). This forms a transient triazene intermediate.

  • Elimination: The intermediate collapses, eliminating a stable sulfonamide anion and releasing the α-diazo-α-phenylacetamide product.

Temperature's Influence on the Mechanism:

  • Step 1 (Deprotonation): Higher temperatures increase the rate of deprotonation, which can be beneficial for less acidic substrates or with weaker bases.

  • Steps 2 & 3 (Attack & Elimination): These steps are generally fast. However, the intermediates and the final diazo product are thermally labile. Elevated temperatures can cause the C-N bond in the diazo product to cleave, leading to the extrusion of N₂ gas and the formation of a highly reactive carbene, which results in unwanted side products and reduced yield.[2]

Therefore, the goal of temperature optimization is to find a balance: warm enough to ensure efficient deprotonation and reaction progression, but cool enough to prevent the degradation of the valuable diazo product.

Diazo_Transfer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenylacetamide in Anhydrous Solvent B Add Base (e.g., TEA, DBU) (1.1-1.2 eq) A->B C Cool to 0-5°C B->C D Add Sulfonyl Azide (e.g., TsN3) Dropwise C->D E Stir at 0°C, then Allow to Warm to RT D->E F Monitor by TLC E->F G Quench Reaction (e.g., sat. NH4Cl) F->G H Aqueous Extraction G->H I Dry Organic Layer H->I J Purify by Chromatography (Neutralized Silica/Alumina) I->J K K J->K Isolate Pure Diazo Product

Caption: General experimental workflow for diazo transfer.

Troubleshooting_Flowchart rect_node rect_node start Start: Low Yield Issue q1 Is Starting Material Consumed (TLC)? start->q1 q2 Was Reaction Kept Cold (< RT)? q1->q2 Yes sol1 Increase base eq./strength. Slowly warm reaction to RT. Check reagent quality. q1->sol1 No q3 Was Workup Basic & Purification Neutral? q2->q3 Yes sol2 Repeat reaction at 0°C, warming only if necessary. Avoid all heating. q2->sol2 No sol3 Use NaHCO3 wash. Use neutralized silica/alumina for chromatography. q3->sol3 No end Improved Yield q3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting flowchart for low yield issues.

Experimental Protocol: Synthesis of 2-Diazo-2-phenyl-N-phenylacetamide

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • 2-phenyl-N-phenylacetamide

  • Tosyl azide (TsN₃) or Methanesulfonyl azide (MsN₃)

  • Triethylamine (TEA) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous acetonitrile or dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (neutralized with 1% TEA in eluent)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-N-phenylacetamide (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Basification: Cool the solution to 0°C using an ice-water bath. Add triethylamine (1.2 eq.) dropwise while stirring.

  • Diazo Transfer: In a separate flask, prepare a solution of tosyl azide (1.1 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at 0°C over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Monitor the consumption of the starting material by TLC (a typical eluent is 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours at room temperature.[4]

  • Workup: Once the reaction is complete, cool the mixture back to 0°C and quench by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Extract the aqueous layers two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<30°C).

  • Purification: Purify the crude product by flash column chromatography on neutralized silica gel to afford the pure 2-diazo-2-phenyl-N-phenylacetamide.[9]

Safety Note: Sulfonyl azides are potentially explosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment. Avoid heat, shock, and friction.[3][12] Diazo compounds are also potentially unstable and toxic.

References

  • Product Class 21: Diazo Compounds. Science of Synthesis. Available at: [Link]

  • Diazo - Wikipedia. Wikipedia. Available at: [Link]

  • Ford, A., Miel, H., Ring, A. et al. (2015). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry, 13, 1-43. Available at: [Link]

  • Murtagh, L. C., & Moody, C. J. (2016). Taming tosyl azide: The development of a scalable continuous diazo transfer process. Organic Process Research & Development, 20(4), 801-809. Available at: [Link]

  • Green, J. R., Slieker, T., & Moore, J. D. (2016). Efficient Approaches for the Synthesis of Diverse α-Diazo Amides. White Rose Research Online. Available at: [Link]

  • How to Improve Yield. University of Rochester. Available at: [Link]

  • Presset, M., Mailhol, D., Coquerel, Y., & Rodriguez, J. (2012). Diazo Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl azide. CORE. Available at: [Link]

  • Murtagh, L. C., & Moody, C. J. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process. CORA. Available at: [Link]

  • Diazo Chemistry. Baran Lab. Available at: [Link]

  • Thompson, N. R., et al. (2021). Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations. The Journal of Organic Chemistry, 86(17), 11635-11649. Available at: [Link]

  • Regitz Diazo Transfer. Chem-Station Int. Ed. Available at: [Link]

  • Reduction of the Diazo Functionality of α-Diazocarbonyl Compounds into a Methylene Group by NH3BH3 or NaBH4 Catalyzed by Au Nanoparticles. ResearchGate. Available at: [Link]

  • Li, J., et al. (2019). Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Molecules, 24(14), 2641. Available at: [Link]

  • A facile optimization of diazotization and phase transfer catalyzed azo-coupling reactions in microreactors. SciSpace. Available at: [Link]

  • A Study on the Diazo-Transfer Reaction Using o-Nitrobenzenesulfonyl Azide. J-STAGE. Available at: [Link]

  • Diazo Compounds in Continuous Flow Technology. ORCA - Cardiff University. Available at: [Link]

  • 3-Buten-2-one, 1-diazo-4-phenyl. Organic Syntheses Procedure. Available at: [Link]

  • Mechanistic studies on the diazo transfer reaction. ResearchGate. Available at: [Link]

  • Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations. NIH. Available at: [Link]

  • some reactions of diazonium ions. Chemguide. Available at: [Link]

  • Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses. Available at: [Link]

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of N,N-dimethyl-4-nitrobenzeneacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Mass Spectrometry Fragmentation & Quantification Audience: Analytical Chemists, DMPK Scientists, and Quality Control Specialists

Executive Summary

N,N-dimethyl-4-nitrobenzeneacetamide (MW: 208.21 Da) is a critical structural motif often encountered as a synthetic intermediate in the production of procainamide-class anti-arrhythmics or as a degradation impurity in nitro-aromatic pharmaceuticals.

This guide objectively compares the mass spectrometric behavior of this compound using two distinct ionization architectures: Electron Ionization (EI) and Electrospray Ionization (ESI) . While EI provides structural fingerprinting essential for impurity identification, ESI-MS/MS offers the sensitivity required for trace-level quantification in biological matrices.

Key Technical Specifications
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy 70 eV (Hard)3-5 kV (Soft)
Dominant Species Fragment Ions (

72, 136)
Protonated Molecule

(

209)
Primary Application Structural Elucidation / Impurity ProfilingTrace Quantification (PK Studies)
LOD (Approx.)

g/mL range
ng/mL range

Structural Analysis & Fragmentation Logic

Understanding the fragmentation requires dissecting the molecule into its three stability zones: the electron-withdrawing nitro group, the stable benzyl core, and the dimethylamide tail.

Theoretical Fragmentation Pathway

The fragmentation is governed by the competition between the stability of the benzyl cation and the dimethylcarbamoyl cation .

  • 
    -Cleavage (Amide driven):  The bond between the carbonyl carbon and the benzylic carbon is susceptible to cleavage, generating the stable dimethylcarbamoyl ion (
    
    
    
    72).
  • Benzylic Cleavage: Rupture leads to the 4-nitrobenzyl cation (

    
     136), which may rearrange to a substituted tropylium ion.
    
  • Nitro-Loss: The

    
     group is labile under high energy, leading to 
    
    
    
    or
    
    
    .
Visualization: Fragmentation Pathways

The following diagram illustrates the competing dissociation channels observed in EI and CID (Collision-Induced Dissociation).

FragmentationPathway Parent Parent Molecule [M]+ (EI: 208) / [M+H]+ (ESI: 209) Acylium Acylium Ion [O2N-Ph-CH2-CO]+ m/z 164 Parent->Acylium Loss of Dimethylamine (45 Da) (ESI Dominant) Carbamoyl Dimethylcarbamoyl Cation [O=C=N(CH3)2]+ m/z 72 Parent->Carbamoyl Alpha-Cleavage (EI Dominant) Benzyl 4-Nitrobenzyl Cation [O2N-Ph-CH2]+ m/z 136 Acylium->Benzyl Loss of CO (28 Da) Amine Dimethylamine Loss [M - NH(CH3)2] Tropylium Substituted Tropylium [C7H6-NO2]+ Benzyl->Tropylium Rearrangement Phenyl Phenyl Cation [C6H5]+ m/z 77 Benzyl->Phenyl Loss of NO2 + C

Figure 1: Competing fragmentation pathways. Note the divergence between Amide-driven cleavage (m/z 72) and Benzyl-driven cleavage (m/z 136).

Comparative Analysis: EI vs. ESI

Method A: Electron Ionization (GC-MS)

Mechanism: High-energy electron impact (70 eV) induces extensive fragmentation.

  • Spectral Signature: The molecular ion (

    
     208) is typically weak or absent. The spectrum is dominated by base peaks representing stable structural blocks.
    
  • Diagnostic Ions:

    • 
       72 (Base Peak): 
      
      
      
      . This is the hallmark of N,N-dimethylamides.
    • 
       136: 
      
      
      
      . Confirms the nitrobenzyl moiety.
    • 
       90:  Loss of 
      
      
      
      from the benzyl fragment.
  • Utility: Best for confirming the synthesis of the amide bond and checking for non-volatile impurities.

Method B: Electrospray Ionization (LC-MS/MS)

Mechanism: Soft ionization via protonation in an electric field.

  • Spectral Signature: Dominant

    
     at 
    
    
    
    209. Minimal in-source fragmentation.
  • MS/MS Transitions (MRM):

    • Quantifier:

      
       (Loss of dimethylamine, 45 Da). This is the most sensitive transition.
      
    • Qualifier:

      
       (Sequential loss of 
      
      
      
      and
      
      
      ).
  • Utility: Essential for pharmacokinetic (PK) studies where sensitivity in plasma/urine is required.

Performance Comparison Table
MetricEI (GC-MS)ESI (LC-MS/MS)
Molecular Ion Stability Low (< 5% abundance)High (100% abundance)
Structural Information High (Fingerprint)Low (Requires CID)
Matrix Tolerance Low (Requires extraction)Moderate (Susceptible to suppression)
Linearity Range


Detection Limit ~100 pg on-column~1 pg on-column

Experimental Protocols (Self-Validating)

To ensure reproducibility, the following protocols utilize internal standards and specific transition monitoring.

Sample Preparation (Generic Biological Matrix)
  • Aliquot: Transfer 50

    
    L of plasma/matrix to a centrifuge tube.
    
  • Precipitation: Add 150

    
    L Acetonitrile containing Internal Standard (e.g., N,N-dimethyl-d6-4-nitrobenzeneacetamide).
    
  • Vortex/Spin: Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

  • Dilution: Transfer supernatant to a vial and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Conditions (Quantification)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Source Temp: 500°C (High temp required to desolvate the amide).

Workflow Decision Tree

Use this logic flow to determine the appropriate method for your analytical goal.

Workflow Start Start: Sample Type Goal Define Goal Start->Goal Pure Pure Powder / Synthesis Goal->Pure High Conc. Bio Biological Matrix / Trace Goal->Bio Low Conc. Check Check Solubility (Volatile?) Pure->Check LC LC-MS/MS (ESI) Focus: Quantitation Bio->LC GC GC-MS (EI) Focus: Purity & ID Check->GC Yes Check->LC No / Thermolabile

Figure 2: Analytical decision matrix for selecting between EI and ESI modalities.

Results & Discussion: Interpreting the Data

The "Nitro" Effect

The 4-nitro group significantly impacts the ionization efficiency in ESI negative mode, but for this amide, Positive Mode (


)  is recommended due to the basicity of the amide nitrogen.
  • Caution: In EI, the nitro group often leads to peak broadening or tailing if the source temperature is too low. Ensure source temp > 230°C.

Specificity Challenges

Isomers such as N-ethyl-4-nitrobenzeneacetamide (same MW 208) can co-elute.

  • Differentiation:

    • EI: The N,N-dimethyl isomer yields

      
       72. The N-ethyl isomer yields 
      
      
      
      72 is less likely; it typically yields
      
      
      58 (loss of ethyl) or rearrangements involving the NH proton.
    • ESI: Requires high-resolution MS (HRMS) or distinct chromatographic retention times, as MS/MS transitions may overlap (

      
       is common to both).
      

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Amides. National Institute of Standards and Technology. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for EI fragmentation mechanisms).

  • Liang, X., et al. (2013).[3] "Fragmentation Pathways of N-substituted Phthalimide Derivatives Using ESI-Q-TOF-MS". Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

Sources

distinguishing N,N-dimethyl-2-(4-nitrophenyl)acetamide from its aniline isomers

Author: BenchChem Technical Support Team. Date: February 2026


-Dimethyl-2-(4-nitrophenyl)acetamide from its Aniline Isomers 

Part 1: The Analytical Challenge

In the synthesis and quality control of phenylacetic acid derivatives, a critical challenge arises in differentiating the target compound,


-dimethyl-2-(4-nitrophenyl)acetamide  (Target), from its constitutional isomers.

The term "aniline isomers" in this context refers to compounds with the identical molecular formula (


) but distinct connectivity where the nitrogen atom is directly bonded to the aromatic ring (anilides or substituted anilines). This distinction is vital because these isomers possess drastically different pharmacological profiles and synthetic reactivities.

The Isomer Landscape:

  • The Target (

    
    -Dimethyl-2-(4-nitrophenyl)acetamide): 
    
    • Class: Phenylacetamide (Exocyclic nitrogen).

    • Structure: A 4-nitrophenyl ring attached to a dimethylacetamide side chain via a methylene bridge (

      
      ).
      
  • Type A Isomers (Anilides):

    • Class:

      
      -Acyl Anilines.
      
    • Example:

      
      -(4-nitrophenyl)butyramide or 
      
      
      
      -(2,5-dimethyl-4-nitrophenyl)acetamide.
    • Structure: Nitrogen is part of the amide bond directly attached to the ring (

      
      ).
      
  • Type B Isomers (Substituted Anilines):

    • Class: Tertiary Anilines with Ketone/Ester groups.

    • Example: 4-nitro-2-acetyl-

      
      -dimethylaniline.
      
    • Structure: Nitrogen is a dimethylamino group on the ring; carbonyl is separate (

      
       + 
      
      
      
      ).

Part 2: Structural & Spectroscopic Differentiation

The most definitive method for differentiation is Nuclear Magnetic Resonance (NMR) , specifically proton (


H) NMR, due to the unique electronic environment of the benzylic methylene group found only in the target.
H-NMR Strategy (The "Benzylic Key")

The presence of the isolated methylene group (


) between the aromatic ring and the carbonyl is the fingerprint of the target.
FeatureTarget (

-dimethyl-2-(4-nitrophenyl)acetamide)
Type A Isomer (e.g.,

-butyryl-4-nitroaniline)
Type B Isomer (e.g., Acetyl-dimethylaniline)
Benzylic

Singlet,

~3.8 ppm (2H)
Absent Absent
Amide N-Me Singlet(s),

~2.9-3.1 ppm (6H)
Absent (Alkyl chain protons instead)Singlet,

~3.0 ppm (6H, N-Me on ring)
Amide NH Absent Broad Singlet,

>9.0 ppm (1H)
Absent
Aromatic AA'BB' System (

7.4-8.2 ppm)
AA'BB' (Shifted downfield by NH-CO)ABC or Singlets (depending on substitution)

Experimental Insight: In the target, the


-dimethyl group often appears as two distinct singlets (3H each) at room temperature due to restricted rotation around the amide bond (

). In contrast, the

-dimethyl group in Type B isomers (anilines) usually appears as a single sharp singlet (6H) because rotation is free.
Infrared (IR) Spectroscopy Strategy

IR offers a rapid "Go/No-Go" test based on carbonyl environment and N-H stretching.

  • Target: Shows a Tertiary Amide band (~1640–1660 cm⁻¹) and NO N-H stretch .

  • Type A Isomer: Shows a Secondary Amide band (Amide I ~1680–1700 cm⁻¹, Amide II ~1540 cm⁻¹) and a prominent N-H stretch (~3300 cm⁻¹).

  • Type B Isomer: Shows a Ketone band (~1680 cm⁻¹) and no N-H stretch.

Part 3: Chemical Verification (Hydrolysis Protocol)

When spectroscopic equipment is unavailable, chemical hydrolysis provides a robust confirmation. The target hydrolyzes to a carboxylic acid and a volatile amine, whereas Type A isomers hydrolyze to an aniline solid and an acid.

Protocol:

  • Dissolve 100 mg of sample in 5 mL 6M HCl.

  • Reflux for 2 hours.

  • Cool and basify with NaOH.

  • Observation:

    • Target: Releases Dimethylamine (fishy odor, turns litmus blue). Acidification precipitates (4-nitrophenyl)acetic acid (MP ~153°C).

    • Type A Isomer: Releases No gas (or different odor). Precipitates 4-Nitroaniline (yellow solid, MP ~148°C) upon neutralization.

Hydrolysis_Flow Start Unknown Sample (C10H12N2O3) Step1 Reflux in 6M HCl (2 Hours) Start->Step1 Step2 Basify with NaOH Step1->Step2 Branch1 Result A: Gas Evolution (Fishy Odor) + Acid Soluble Precipitate Step2->Branch1 Target Behavior Branch2 Result B: Yellow Solid Precipitate (Insoluble in Base) Step2->Branch2 Isomer Behavior Conclusion1 CONFIRMED: Target Compound (Amide Hydrolysis -> Dimethylamine) Branch1->Conclusion1 Conclusion2 IDENTIFIED: Type A Isomer (Anilide) (Amide Hydrolysis -> Nitroaniline) Branch2->Conclusion2

Figure 1: Chemical hydrolysis decision tree for distinguishing phenylacetamides from acetanilides.

Part 4: Mass Spectrometry (MS) Fragmentation

In LC-MS workflows, fragmentation patterns (MS/MS) provide definitive structural proof.

  • Target (

    
    ): 
    
    • Primary Loss: Loss of

      
       radical or dimethylamine (45 Da).
      
    • Characteristic Ion: Tropylium ion derivative (

      
       136) formed by cleavage of the benzylic bond.
      
    • Base Peak: Often

      
       164 (
      
      
      
      ).
  • Type A Isomer (

    
    ): 
    
    • Primary Loss: Loss of the acyl chain (e.g., ketene loss).

    • Characteristic Ion: 4-Nitroaniline cation (

      
       139) is a dominant fragment for anilides.
      

Part 5: Analytical Workflow Summary

For routine quality control, the following tiered approach is recommended:

  • Tier 1 (Screening): IR Spectroscopy . Check for N-H stretch. If present, it is a Type A isomer.

  • Tier 2 (Confirmation):

    
    H-NMR . Look for the diagnostic benzylic singlet at 3.8 ppm. This is the "Gold Standard."
    
  • Tier 3 (Trace Analysis): LC-MS/MS . Use fragmentation (

    
     136 vs 139) to detect low-level isomer impurities.
    

Analytical_Workflow Input Sample (C10H12N2O3) IR IR Spectroscopy Input->IR CheckNH NH Stretch (~3300 cm-1)? IR->CheckNH IsomerA Type A Isomer (Anilide) CheckNH->IsomerA Yes NMR 1H-NMR Analysis CheckNH->NMR No CheckBz Benzylic CH2 (~3.8 ppm)? NMR->CheckBz Target TARGET CONFIRMED (Phenylacetamide) CheckBz->Target Yes IsomerB Type B Isomer (Substituted Aniline) CheckBz->IsomerB No

Figure 2: Tiered analytical workflow for rapid identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Amide IR/NMR shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR chemical shift prediction).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733567 (Related Phenylacetamides). PubChem. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of amide hydrolysis).

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-dimethyl-2-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of N,N-dimethyl-2-(4-nitrophenyl)acetamide. As a compound utilized in specialized research and development, understanding its hazard profile is paramount to ensuring personnel safety and environmental compliance. This guide synthesizes regulatory standards with practical laboratory applications to provide a self-validating system for waste management.

Core Principle: Hazard-Aware Waste Management

N,N-dimethyl-2-(4-nitrophenyl)acetamide and structurally related nitrophenyl compounds are not benign. Their proper disposal is dictated by a significant hazard profile that includes potential carcinogenicity and acute toxicity. The foundational principle of this guide is that all materials coming into contact with this substance are potentially hazardous and must be managed accordingly.

Hazard Identification

While a specific Safety Data Sheet (SDS) for N,N-dimethyl-2-(4-nitrophenyl)acetamide is not universally available, data from closely related analogs like other nitrophenyl acetamides and p-nitrophenol provide a clear and cautious path forward. The primary hazards are summarized below.

Hazard ClassGHS CodeDescriptionSource
Carcinogenicity H351Suspected of causing cancer.
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Acute Toxicity (Dermal) H312Harmful in contact with skin.
Acute Toxicity (Inhalation) H332Harmful if inhaled.
Skin Corrosion/Irritation H315Causes skin irritation.[1][2]
Serious Eye Damage H319Causes serious eye irritation.[1][2][3]
Organ Toxicity H373May cause damage to organs through prolonged or repeated exposure.[4]

Causality: The nitroaromatic functional group is a well-known structural alert for toxicity and potential mutagenicity[5]. Therefore, treating this compound with the highest degree of caution is a scientifically-grounded imperative.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the pure substance or its waste, ensure the following engineering controls and PPE are in place. The causality is simple: to prevent exposure via inhalation, dermal contact, or ingestion, a multi-layered barrier is non-negotiable.

  • Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to mitigate inhalation risks[6][7]. Ensure an eyewash station and safety shower are immediately accessible[1][6].

  • Protective Gloves : Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact[3].

  • Eye Protection : Chemical safety goggles with side-shields or a full-face shield are mandatory[1][3].

  • Lab Coat : A lab coat or other impervious clothing must be worn to protect skin[1].

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.

Step-by-Step Disposal Protocol

The only acceptable method for the disposal of N,N-dimethyl-2-(4-nitrophenyl)acetamide is through a licensed professional hazardous waste disposal service.[2][3] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash. [3][4]

Waste Segregation and Collection

Proper segregation at the point of generation is critical to ensure safe handling and compliant disposal. Do not mix this waste with other waste streams.

  • Step 1: Designate a Waste Container

    • Select a chemically compatible container, preferably glass or polyethylene, with a tightly sealing screw cap. For liquid waste, ensure the container is designed for liquids[8]. The original product container is often a suitable choice[8].

  • Step 2: Label the Container

    • Before adding any waste, affix a "HAZARDOUS WASTE" label.

    • Clearly write the full chemical name: "N,N-dimethyl-2-(4-nitrophenyl)acetamide" and list all constituents and their approximate percentages[8].

    • Indicate the associated hazards: "Toxic," "Irritant," "Suspected Carcinogen."

  • Step 3: Collect Hazardous Waste

    • Unused Chemical : Place any unused or expired pure compound directly into the designated waste container.

    • Contaminated Disposables : All items that have come into direct contact with the substance are considered hazardous waste. This includes:

      • Gloves

      • Weighing papers or boats

      • Pipette tips

      • Contaminated paper towels Collect these items in a separate, clearly labeled, sealable plastic bag or container[9].

    • Contaminated Sharps : Needles, scalpels, or other sharps must be placed in a designated sharps container that is also labeled as hazardous waste.

  • Step 4: Temporary Storage

    • Keep the hazardous waste container tightly closed at all times, except when adding waste[8].

    • Store the container in a designated, secure area, such as a locked cabinet or a satellite accumulation area, away from incompatible materials like strong oxidizing agents[2][6].

    • The storage area should be cool, dry, and well-ventilated[2][6].

Decontamination of Non-Disposable Equipment

For glassware or other reusable equipment, a triple-rinse procedure is required to ensure decontamination. This procedure itself generates hazardous waste.

  • Step 1 : Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) that fully dissolves the compound. Collect this first rinse into your designated hazardous waste container.

  • Step 2 : Repeat the rinse two more times, collecting all rinsate as hazardous waste[9].

  • Step 3 : After the triple rinse, the equipment can be washed using standard laboratory procedures.

Arranging for Final Disposal
  • Once your waste container is full or you have completed the project, contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor to arrange for pickup and final disposal[8].

  • Follow all institutional procedures for waste handover.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from N,N-dimethyl-2-(4-nitrophenyl)acetamide.

G Disposal Workflow for N,N-dimethyl-2-(4-nitrophenyl)acetamide A Waste Generated B Unused/Expired Chemical A->B C Contaminated Disposables (Gloves, Pipettes, etc.) A->C D Contaminated Non-Disposables (Glassware, etc.) A->D E Spill Occurs A->E F Place in Primary Hazardous Waste Container B->F G Place in Labeled Solid Waste Bag/Container C->G H Perform Triple-Rinse Procedure D->H K Clean Spill with Inert Absorbent E->K M Store Container Securely in Satellite Accumulation Area F->M G->M I Collect Rinsate into Liquid Waste Container H->I J Cleaned Equipment H->J I->M L Collect Spill Debris as Hazardous Waste K->L L->M N Contact EHS / Licensed Contractor for Pickup and Disposal M->N

Caption: Decision workflow for proper segregation and disposal of all waste streams.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct responses to minimize harm.

  • In Case of a Spill :

    • Evacuate all non-essential personnel from the immediate area[3].

    • Ensure the area is well-ventilated.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand[3]. Do not use combustible materials.

    • Collect the contaminated absorbent material using non-sparking tools and place it into a designated, labeled hazardous waste container[10].

    • Clean the affected area properly.

  • If Inhaled : Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention[1].

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[2]. Seek medical advice.

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[2][3]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • If Swallowed : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10]. Show the Safety Data Sheet or product label to the medical professional.

This guide is intended to provide a framework for the safe disposal of N,N-dimethyl-2-(4-nitrophenyl)acetamide. Always act in accordance with your institution's specific protocols and all local, state, and federal regulations.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research. Retrieved from the University of California, Santa Barbara.
  • Safety Data Sheet - ChemScene. (2024, March 14).
  • 4`-Nitroacetanilide Safety Data Sheet. (2025, December 19).
  • Safety Data Sheet - Angene Chemical. (2025, October 19).
  • Safety Data Sheet - Cayman Chemical. (2025, November 18).
  • N-(4,5-DIMETHYL-2-NITRO-PHENYL)-ACETAMIDE - Safety Data Sheet. (2023, May 19).
  • p-NITROPHENOL EXTRA PURE - Safety Data Sheet. Loba Chemie.
  • SAFETY DATA SHEET - Fisher Scientific. (2009, October 6).
  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • Safety Data Sheet: N,N-dimethylacetamide. (2022, June 20).
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes. (2023, November 21). MDPI.
  • Nitrophenol – Knowledge and References. Taylor & Francis.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.